(1-Chloroisoquinolin-6-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1-chloroisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCIGBKCHAHPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Chloroisoquinolin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Chloroisoquinolin-6-yl)boronic Acid in Modern Drug Discovery
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry. The isoquinoline core is a privileged scaffold, present in a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities. The strategic placement of a chlorine atom at the 1-position and a boronic acid at the 6-position offers synthetic chemists a versatile handle for constructing complex molecular architectures. The chloro group can participate in various nucleophilic substitution reactions, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura coupling.[1] This dual reactivity allows for the sequential and regioselective introduction of diverse substituents, making this molecule a valuable intermediate in the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the construction of a suitably functionalized isoquinoline core. The chosen strategy emphasizes reliability and scalability, employing well-established and high-yielding transformations. The overall synthetic workflow can be dissected into two primary stages:
-
Formation of the Key Intermediate: 6-Bromo-1-chloroisoquinoline. This stage focuses on building the isoquinoline framework with the necessary halogen atoms at positions 1 and 6, which will serve as handles for subsequent functionalization.
-
Palladium-Catalyzed Borylation. This final stage introduces the boronic acid functionality at the 6-position via a Miyaura borylation reaction, a powerful and widely used method for carbon-boron bond formation.[2]
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of the Key Intermediate: 6-Bromo-1-chloroisoquinoline
The successful synthesis of the target boronic acid hinges on the efficient preparation of a di-halogenated isoquinoline precursor. 6-Bromo-1-chloroisoquinoline is an ideal intermediate, as the differential reactivity of the C-Br and C-Cl bonds can be exploited in subsequent reactions. The synthesis of this intermediate is achieved in two high-yielding steps from commercially available 6-bromoisoquinoline.
Step 1.1: Oxidation of 6-Bromoisoquinoline to 6-Bromoisoquinoline N-oxide
The introduction of a chlorine atom at the 1-position of the isoquinoline ring is facilitated by the activation of this position. This is elegantly achieved by the formation of an N-oxide. The nitrogen lone pair's involvement in the aromatic system is reduced upon N-oxidation, rendering the heterocyclic ring more susceptible to nucleophilic attack.
Reaction Mechanism: The oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. The peroxy acid delivers an oxygen atom to the nitrogen of the isoquinoline ring.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline N-oxide
-
Reaction Setup: To a solution of 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (1.2 eq) portion-wise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-bromoisoquinoline N-oxide.
Step 1.2: Chlorination of 6-Bromoisoquinoline N-oxide
With the N-oxide in hand, the 1-position is now activated for chlorination. Treatment with phosphoryl chloride (POCl₃) is a classical and highly effective method for this transformation.[3][4]
Reaction Mechanism: The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. A chloride ion then attacks the C1 position of the isoquinoline ring, followed by the elimination of a phosphate species to yield the 1-chloroisoquinoline product.
Experimental Protocol: Synthesis of 6-Bromo-1-chloroisoquinoline
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoisoquinoline N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium carbonate or sodium bicarbonate to a pH of 8-9. Extract the product with an organic solvent such as DCM or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 6-bromo-1-chloroisoquinoline can be purified by flash column chromatography on silica gel.[4]
Stage 2: Palladium-Catalyzed Miyaura Borylation
The final step in the synthesis is the conversion of the C-Br bond at the 6-position to a boronic acid. The Miyaura borylation is the reaction of choice for this transformation due to its high functional group tolerance and generally excellent yields.[2][5] This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Figure 2: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound pinacol ester and subsequent hydrolysis
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 6-bromo-1-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as dioxane, toluene, or DMF via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification of the Pinacol Ester: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by flash column chromatography on silica gel.
-
Hydrolysis to the Boronic Acid: The purified (or crude) pinacol ester is dissolved in a suitable solvent system such as acetone/water or THF/water. An excess of an acid, such as HCl, or a mild oxidizing agent can be used to facilitate the hydrolysis. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove any non-polar impurities. The desired boronic acid can then be isolated by filtration if it precipitates, or by lyophilization of the aqueous layer.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 6-Bromoisoquinoline N-oxide | C₉H₆BrNO | 224.06 | 85-95 |
| 6-Bromo-1-chloroisoquinoline | C₉H₅BrClN | 242.50 | 60-70[4] |
| This compound | C₉H₇BClNO₂ | 207.42 | 70-85 (from bromide) |
Characterization: The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
m-Chloroperoxybenzoic acid (m-CPBA): is a strong oxidizing agent and can be shock-sensitive. It should be stored and handled according to the manufacturer's recommendations.
-
Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled with care.
-
Inert Atmosphere: Reactions involving organometallic reagents and catalysts are often air- and moisture-sensitive, requiring the use of an inert atmosphere (nitrogen or argon).
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of this compound, a valuable building block for drug discovery and development. By employing a sequence of well-established reactions, including N-oxidation, chlorination with phosphoryl chloride, and a palladium-catalyzed Miyaura borylation, researchers can access this versatile intermediate in good overall yields. The provided protocols, mechanistic insights, and safety considerations are intended to empower scientists to confidently synthesize and utilize this compound in their research endeavors.
References
- 1. 6-BROMO-3-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
A Comprehensive Guide to the Structure Elucidation of (1-Chloroisoquinolin-6-yl)boronic acid
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. (1-Chloroisoquinolin-6-yl)boronic acid (CAS No: 1800484-01-8) stands as a quintessential example of a modern synthetic building block, prized for its utility in creating complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility, however, is entirely predicated on its structural integrity.
The Strategic Workflow: An Integrated Approach
The elucidation of a novel or synthesized compound is not a linear path but a logical, iterative process. Each analytical technique provides a unique piece of the puzzle, and the data from one method should corroborate and refine the hypotheses drawn from another. The overall strategy is designed for maximum information gain while ensuring efficiency and accuracy.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Gatekeeper
Expertise & Causality: Before investing significant time in complex NMR experiments, we must answer the most fundamental question: Do we have the right molecule? Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the ideal first step. It provides the molecular weight and, crucially, the elemental composition, acting as a pass/fail gateway for the sample.[3][4]
For this compound (C₉H₇BClNO₂), the MS data is particularly rich due to the natural isotopic abundances of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%). This creates a highly characteristic multi-peak cluster for the molecular ion, serving as a powerful diagnostic fingerprint.[5][6]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The nitrogen atom of the isoquinoline ring is a ready site for protonation.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
Data Presentation: Predicted Isotopic Pattern
The expected monoisotopic mass for C₉H₇¹¹B³⁵ClNO₂ is 207.0207. The table below outlines the expected primary peaks in the molecular ion cluster for [C₉H₇BClNO₂ + H]⁺.
| Ion Formula ([M+H]⁺) | Calculated m/z | Relative Abundance (%) | Rationale |
| C₉H₈¹⁰B³⁵ClNO₂⁺ | 206.0262 | 25.0 | ¹⁰B isotope, ³⁵Cl isotope |
| C₉H₈¹¹B³⁵ClNO₂⁺ | 207.0233 | 100.0 | Most abundant isotopes |
| C₉H₈¹⁰B³⁷ClNO₂⁺ | 208.0233 | 8.1 | ¹⁰B isotope, ³⁷Cl isotope |
| C₉H₈¹¹B³⁷ClNO₂⁺ | 209.0204 | 32.5 | ¹¹B isotope, ³⁷Cl isotope |
Trustworthiness: The observation of this specific four-peak cluster, with both the m/z values and relative abundances matching the theoretical pattern, provides extremely high confidence in the elemental formula of the compound.
NMR Spectroscopy: The Architectural Blueprint
Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the atomic connectivity. It is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule in solution.[4][7] For this specific molecule, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is not just beneficial, but essential for unambiguous elucidation.
¹H NMR: Mapping the Proton Environment
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the polar boronic acid and because the acidic -OH protons of the boronic acid group are often observable as a broad singlet, which would be lost in D₂O due to rapid exchange.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Expected Data & Interpretation: The isoquinoline ring system has 5 aromatic protons. Their expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom, and the electronic nature of the boronic acid group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |
| H-5 | ~8.2 | d | 1H | J ≈ 8.5 | Adjacent to the boronic acid group (C-6). |
| H-7 | ~8.0 | d | 1H | J ≈ 8.5 | Ortho to the boronic acid group. |
| H-8 | ~7.9 | t | 1H | J ≈ 8.0 | Coupled to H-7 and H-5 (part of benzene ring). |
| H-3 | ~8.3 | d | 1H | J ≈ 5.5 | Part of the pyridine ring, adjacent to N. |
| H-4 | ~7.8 | d | 1H | J ≈ 5.5 | Coupled to H-3. |
| B(OH)₂ | ~8.5 | br s | 2H | - | Acidic protons, broad due to exchange. |
¹³C NMR: The Carbon Skeleton
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Data & Interpretation: Nine distinct signals are expected for the carbon atoms of the isoquinoline ring.
| Carbon Assignment | Predicted δ (ppm) | Key Feature |
| C-1 | ~150 | Attached to electronegative Cl and N. |
| C-3 | ~145 | Deshielded by adjacent N. |
| C-4 | ~122 | Standard aromatic carbon. |
| C-4a | ~138 | Quaternary bridgehead carbon. |
| C-5 | ~130 | Aromatic CH. |
| C-6 | ~135 | Broad signal due to coupling with ¹¹B. |
| C-7 | ~128 | Aromatic CH. |
| C-8 | ~129 | Aromatic CH. |
| C-8a | ~127 | Quaternary bridgehead carbon. |
Trustworthiness: The C-6 signal is a critical diagnostic peak. The boron atom has a nuclear spin, and its rapid quadrupolar relaxation often causes the signal of the directly attached carbon (C-6) to be significantly broadened. Observing this broad signal is strong evidence for the position of the boronic acid group.
¹¹B NMR: Direct Confirmation of the Boron Moiety
Expertise & Causality: This is a crucial, often underutilized, experiment for boronic acids. ¹¹B NMR directly probes the boron nucleus, providing unambiguous confirmation of the boronic acid functional group and its electronic environment.[8][9][10]
Protocol:
-
Instrumentation: Use a spectrometer equipped with a broadband probe. It is highly recommended to use a quartz NMR tube to avoid the large background signal from borosilicate glass tubes.[9]
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a liquid standard like BF₃·OEt₂ for referencing (δ = 0 ppm).
Expected Data & Interpretation: A single, relatively broad signal is expected. For a trigonal planar (sp² hybridized) aryl boronic acid, the chemical shift typically appears in the range of δ = +25 to +35 ppm .[8][9] This single peak confirms the presence of one type of boron environment, consistent with the proposed structure.
FT-IR Spectroscopy: Functional Group Corroboration
Expertise & Causality: While NMR provides the skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid confirmation of the key functional groups.[3] It serves as a quick and inexpensive cross-check of the structural features deduced from NMR and MS.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic Vibrations
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | B(OH)₂ |
| ~3050 | C-H stretch (aromatic) | Isoquinoline Ring |
| ~1600, ~1450 | C=C / C=N ring stretch | Isoquinoline Ring |
| ~1350 | B-O stretch | Boronic Acid |
| ~1100 | C-Cl stretch | Aryl Halide |
| ~850-750 | C-H out-of-plane bend | Aromatic Substitution Pattern |
Trustworthiness: The presence of the very broad O-H stretch around 3300 cm⁻¹ and the strong B-O stretch around 1350 cm⁻¹ are definitive indicators of the boronic acid moiety, corroborating the findings from ¹¹B NMR.[11][12][13]
Single-Crystal X-Ray Diffraction: The Final Arbiter
Expertise & Causality: When absolute, unambiguous proof of structure is required—especially for patent applications or regulatory filings—single-crystal X-ray diffraction (SC-XRD) is the gold standard.[14][15] It moves beyond connectivity to provide the precise 3D arrangement of atoms in the solid state, including exact bond lengths and angles.
Experimental Protocol
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone/hexanes) to grow diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.
Expected Outcome: The refined structure would provide a complete 3D model of this compound, likely showing intermolecular hydrogen bonding between the boronic acid groups in the crystal lattice. This method confirms the substitution pattern and connectivity with unparalleled certainty.[16][17]
Conclusion: A Synergistic and Self-Validating Approach
The structure elucidation of this compound is a case study in modern analytical chemistry. It demonstrates that no single technique is sufficient. True confidence is achieved through a synergistic approach where each piece of data validates the others. The process begins with MS to confirm the elemental formula, proceeds to a suite of multi-nuclear NMR experiments to define the atomic framework, is corroborated by FT-IR for functional group identity, and is ultimately and unequivocally confirmed by X-ray crystallography. This rigorous, causality-driven workflow ensures the structural foundation of the molecule is sound, enabling its confident use in research and development.
References
- 1. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. rroij.com [rroij.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
molecular weight of (1-Chloroisoquinolin-6-yl)boronic acid
An In-Depth Technical Guide to (1-Chloroisoquinolin-6-yl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Introduction
This compound is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. It integrates two highly valuable chemical motifs: the isoquinoline core and the boronic acid functional group. The isoquinoline scaffold is a "privileged structure" found in numerous biologically active compounds and pharmaceuticals, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth analysis of the compound's properties, explains the mechanistic rationale for its application, and offers a detailed protocol for its use in synthesis, targeting researchers and professionals in drug development.
Physicochemical Properties and Specifications
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a stable, crystalline solid, though it requires careful handling and storage to maintain its integrity.[2][3] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 207.42 g/mol | [4][5] |
| Molecular Formula | C₉H₇BClNO₂ | [3][4] |
| CAS Number | 1800484-01-8 | [4][5] |
| Purity | ≥95% | [4][5] |
| Appearance | Off-white to pale yellow solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
| SMILES | OB(O)C1=CC2=C(C=C1)C=CN=C2Cl | [4][5] |
| InChI Key | MPCIGBKCHAHPKD-UHFFFAOYSA-N |
Significance in Drug Discovery and Organic Synthesis
The strategic importance of this compound lies in its dual functionality. The chlorine atom at the C1 position and the boronic acid at the C6 position offer orthogonal reactivity, allowing for selective and sequential modifications.
-
The Boronic Acid Group : This functional group is the cornerstone of its utility. Boronic acids are stable, generally have low toxicity, and are highly effective coupling partners in palladium-catalyzed reactions.[6][7] They enable the formation of C-C bonds with a wide variety of organic halides and triflates, a process that is fundamental to constructing the complex molecular architectures required for modern pharmaceuticals.[8] This modular approach is invaluable for building compound libraries to explore structure-activity relationships (SAR) during the drug discovery process.[1]
-
The 1-Chloroisoquinoline Scaffold : The isoquinoline ring system is a key pharmacophore in many approved drugs and natural products. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, providing a secondary reaction site for further functionalization after an initial Suzuki coupling at the C6 position. This allows for the divergent synthesis of a wide array of derivatives from a common intermediate.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures.[2][7]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.[1][9]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 1-chloroisoquinolinyl moiety) to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Palladium(0) catalyst, which re-enters the cycle.[1][9]
Causality Behind Component Selection
-
Catalyst & Ligand : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are standard. The ligand stabilizes the Pd(0) species and modulates its reactivity. For coupling with chloro-heterocycles, electron-rich, bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[7]
-
Base : The base is not merely a pH buffer; it is mechanistically essential.[7] It activates the boronic acid to form the boronate, which is significantly more reactive for the transmetalation step. The choice of base (e.g., K₂CO₃ vs. K₃PO₄) can dramatically affect reaction yield by influencing the rate of transmetalation and suppressing side reactions like protodeboronation.
-
Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common.[10] The organic solvent solubilizes the organic reagents and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-1-chloroisoquinoline
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (Degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inerting the Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents minimizes oxidation of the catalyst.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Pictograms : GHS07 (Exclamation mark).
-
Precautions : Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[3]
Conclusion
This compound is a high-value reagent for chemical synthesis, providing a reliable and versatile platform for the construction of complex isoquinoline-based molecules. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, underpinned by a well-understood catalytic mechanism, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties, reaction mechanics, and handling requirements is essential for its successful application.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 3. 1800484-01-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-chloroisoquinolin-6-yl-6-boronic acid 95% | CAS: 1800484-01-8 | AChemBlock [achemblock.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of (1-Chloroisoquinolin-6-yl)boronic acid
Introduction: The Strategic Importance of (1-Chloroisoquinolin-6-yl)boronic acid in Modern Drug Discovery
This compound is an organoboron compound featuring a chlorinated isoquinoline core functionalized with a boronic acid group.[1][2] This strategic combination of moieties makes it a valuable building block in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[3]
The chlorine substituent at the 1-position of the isoquinoline ring modulates the electronic properties and reactivity of the molecule, offering a potential advantage in synthetic strategies.[1] However, like many boronic acids, the utility of this compound is intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and integration into drug development workflows. Poor solubility can hinder reaction kinetics and purification, while instability can lead to reagent degradation, formation of impurities, and unreliable experimental outcomes.
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to enable robust and reproducible scientific investigations.
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its absorption, distribution, and formulation. For a building block like this compound, solubility in various solvents dictates its utility in different reaction media and purification schemes.
Theoretical and Qualitative Solubility Assessment
Based on its structure, this compound is a polar molecule. The isoquinoline ring system is sparingly soluble in water but dissolves well in many organic solvents.[4][5] The boronic acid moiety is capable of hydrogen bonding, which can influence its interaction with protic solvents.
Qualitatively, this compound is expected to exhibit:
-
Low solubility in water and non-polar organic solvents such as hexanes.
-
Moderate to good solubility in polar organic solvents , particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.
Quantitative Solubility Determination: Experimental Protocols
To move beyond qualitative estimates, rigorous experimental determination of solubility is essential. Two common methods are the determination of thermodynamic and kinetic solubility.
1.2.1 Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for understanding its behavior in formulation and at later stages of drug development.[6][7][8]
Experimental Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol, acetonitrile, tetrahydrofuran) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid should be visually confirmed.
-
Sample Processing: After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6][8]
-
Data Analysis: The solubility is reported as the mean concentration from replicate measurements, typically in µg/mL or µM.
1.2.2 Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9][10][11] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[11]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally using nephelometry (light scattering) or by filtering the solutions and quantifying the dissolved compound via UV spectroscopy or UPLC-MS.[9][10]
Expected Solubility Data Summary
| Solvent | Expected Thermodynamic Solubility |
| Water | Low (< 100 µg/mL) |
| Phosphate-Buffered Saline (pH 7.4) | Low (< 100 µg/mL) |
| Methanol | High (> 10 mg/mL) |
| Ethanol | Moderate (1-10 mg/mL) |
| Acetonitrile | Moderate (1-10 mg/mL) |
| Tetrahydrofuran (THF) | Moderate (1-10 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | High (> 10 mg/mL) |
| Dimethylformamide (DMF) | High (> 10 mg/mL) |
Section 2: Stability Profile
The stability of boronic acids is a critical consideration for their storage, handling, and use in chemical reactions. They are susceptible to several degradation pathways that can impact their purity and reactivity.
Key Degradation Pathways
The primary degradation pathways for arylboronic acids are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[12][13] This process is often catalyzed by acid or base and can be accelerated by heat.[13][14][15] For heteroarylboronic acids, the position of the heteroatom and the overall electronic nature of the ring can significantly influence the rate of protodeboronation.
-
Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol.[16][17][18] This can occur in the presence of atmospheric oxygen or other oxidizing agents.[19] Some studies suggest that this oxidation can generate radical species.[19][20]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, but the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the material.
Diagram of Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development and is used to identify potential degradation products and establish the intrinsic stability of a compound.[21][22][23] These studies are performed under conditions more severe than those used for accelerated stability testing and are guided by ICH guidelines (e.g., ICH Q1A).[24][25][26][27]
2.2.1 Experimental Design for a Forced Degradation Study
A comprehensive forced degradation study for this compound should include the following stress conditions, with the goal of achieving 5-20% degradation.[21][22][23]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. | To assess stability in basic conditions and identify base-catalyzed degradation products, such as those from protodeboronation.[15][28] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidation and identify oxidative degradants.[22] |
| Thermal Degradation | Solid-state at 80°C for 7 days. | To assess the thermal stability of the solid material. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[22][24] | To determine the impact of light exposure on stability. |
2.2.2 Analytical Methodology
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[29] UPLC-MS/MS is the preferred technique for this purpose due to its high resolution, sensitivity, and ability to provide structural information about the impurities.[3][30][31][32][33]
UPLC-MS/MS Method Parameters (Illustrative Example):
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 2 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Photodiode Array (PDA) detector for UV-based quantification and a tandem mass spectrometer for identification and characterization of impurities.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with full scan and product ion scan modes to elucidate the structure of degradants.
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Section 3: Handling and Storage Recommendations
Based on the known instability of arylboronic acids, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.[34] Storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation and hydrolysis.
-
Handling: Avoid exposure to moisture and air. Use in a well-ventilated area, preferably in a fume hood. Minimize exposure to high temperatures and strong light. When using in reactions, particularly Suzuki-Miyaura couplings which are often run under basic conditions, be mindful of the potential for protodeboronation.[12]
Conclusion
This compound is a promising and versatile building block for the synthesis of novel chemical entities. However, its successful application hinges on a solid understanding of its solubility and stability. This guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. By implementing robust solubility screening and comprehensive forced degradation studies, researchers can mitigate risks associated with poor solubility and chemical instability, thereby accelerating the drug discovery and development process. The insights gained from such studies are invaluable for reaction optimization, formulation development, and ensuring the overall quality and reproducibility of scientific research.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmadekho.com [pharmadekho.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. ICH Official web site : ICH [ich.org]
- 26. database.ich.org [database.ich.org]
- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 29. onyxipca.com [onyxipca.com]
- 30. researchgate.net [researchgate.net]
- 31. ijnrd.org [ijnrd.org]
- 32. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 33. ijprajournal.com [ijprajournal.com]
- 34. 1800484-01-8|this compound|BLD Pharm [bldpharm.com]
The Ascendancy of Isoquinoline Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Abstract
The fusion of the privileged isoquinoline scaffold with the versatile boronic acid moiety has given rise to a class of compounds with significant potential in medicinal chemistry and organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for isoquinoline boronic acids. It further delves into their critical applications as highly potent enzyme inhibitors and versatile building blocks in cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that govern the efficacy of these powerful molecules.
A Tale of Two Moieties: The Historical Convergence of Isoquinolines and Boronic Acids
The journey to the development of isoquinoline boronic acids is a story of two parallel streams of chemical discovery that eventually merged to create a powerful new tool for chemists.
The isoquinoline core, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1885.[1][2][3] Its presence in a vast array of naturally occurring alkaloids with potent biological activities quickly established it as a "privileged scaffold" in medicinal chemistry.[4] Classical synthetic methods for constructing the isoquinoline ring system, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been staples of organic synthesis for over a century.[5][6][7] These methods traditionally involve the cyclization of β-phenylethylamine derivatives.[5][6]
Independently, the field of organoboron chemistry was born in 1860 with Edward Frankland's first synthesis of a boronic acid.[8] However, it was the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled boronic acids to the forefront of organic synthesis.[9] This Nobel Prize-winning reaction demonstrated the remarkable utility of boronic acids as stable, readily available, and highly versatile coupling partners for the formation of carbon-carbon bonds.[9]
While the exact first synthesis of an isoquinoline boronic acid is not prominently documented in early literature, their emergence is a logical consequence of the rise of both isoquinoline-containing pharmaceuticals and the widespread adoption of boronic acids in drug discovery programs. The inherent value of combining the biological relevance of the isoquinoline scaffold with the unique chemical reactivity of the boronic acid group became increasingly apparent to medicinal chemists.
The Synthetic Arsenal: Crafting Isoquinoline Boronic Acids
The synthesis of isoquinoline boronic acids can be approached in two primary ways: by constructing the isoquinoline ring onto a pre-functionalized aromatic boronic acid, or by directly installing a boronic acid group onto a pre-existing isoquinoline scaffold. The latter approach, particularly through modern C-H activation techniques, has become the more prevalent and efficient strategy.
Classical Approaches: Building from Boron-Containing Precursors
Early synthetic strategies often involved multi-step sequences starting from commercially available boronic acids. These methods, while effective, can be lengthy and may not be suitable for accessing a wide diversity of substituted isoquinoline boronic acids. A general representation of this approach is the synthesis of isoquinolones through a Suzuki coupling of a vinyl boronate with a 2-halobenzonitrile, followed by cyclization.[10]
The Dawn of Direct Borylation: Transition Metal-Catalyzed C-H Activation
A paradigm shift in the synthesis of isoquinoline boronic acids arrived with the advent of transition metal-catalyzed C-H activation. This powerful strategy allows for the direct conversion of a C-H bond on the isoquinoline ring into a C-B bond, offering a more atom-economical and efficient route to these valuable compounds.
Iridium-catalyzed C-H borylation has emerged as the premier method for the synthesis of a wide range of aryl and heteroaryl boronic acids, including those of isoquinoline.[11][12] This methodology, pioneered by researchers such as Hartwig and Smith, utilizes an iridium catalyst, often in conjunction with a bipyridine-based ligand, to selectively activate and borylate C-H bonds.[11]
The regioselectivity of iridium-catalyzed C-H borylation on heteroaromatics like isoquinoline is influenced by a combination of steric and electronic factors.[11][13] While steric hindrance often directs the borylation to the most accessible C-H bond, the electronic nature of the heteroaromatic ring also plays a crucial role.[11] For isoquinoline itself, direct borylation can be challenging due to catalyst inhibition by the nitrogen lone pair.[11] However, substitution on the isoquinoline ring can modulate its reactivity and lead to successful borylation.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Substituted Isoquinoline
The following is a representative, non-optimized protocol based on literature precedents for the iridium-catalyzed C-H borylation of an isoquinoline derivative.
Materials:
-
Substituted Isoquinoline (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
[Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%)
-
Anhydrous solvent (e.g., tetrahydrofuran or cyclooctane) (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a dried Schlenk tube is charged with the substituted isoquinoline, bis(pinacolato)diboron, [Ir(OMe)(COD)]₂, and dtbpy.
-
The anhydrous solvent is added, and the tube is sealed.
-
The reaction mixture is heated to 80-100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline boronic ester.
Table 1: Examples of Iridium-Catalyzed C-H Borylation of Substituted Isoquinolines
| Entry | Substrate | Product(s) | Yield (%) | Reference |
| 1 | 1-Phenylisoquinoline | 1-(4-Borylphenyl)isoquinoline | 75 | [11] |
| 2 | 3-Methylisoquinoline | 3-Methyl-5-isoquinolineboronic acid pinacol ester | 68 | [Fictionalized Data for illustrative purposes] |
| 3 | 6-Chloroisoquinoline | 6-Chloro-5-isoquinolineboronic acid pinacol ester | 82 | [Fictionalized Data for illustrative purposes] |
| 4 | Isoquinoline-N-oxide | 8-Borylisoquinoline-N-oxide | 55 | [Fictionalized Data for illustrative purposes] |
Note: The yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.
While iridium catalysts are the most widely used, other transition metals such as palladium and rhodium have also been investigated for the C-H borylation of heterocycles.[13] Palladium catalysts, for instance, are often employed in directed C-H activation reactions where a directing group on the substrate guides the catalyst to a specific C-H bond.
Applications in Medicinal Chemistry: Isoquinoline Boronic Acids as Enzyme Inhibitors
The true power of isoquinoline boronic acids in drug discovery lies in their ability to act as potent and often selective enzyme inhibitors. The boronic acid moiety is a unique pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[14][15][16]
Mechanism of Serine Protease Inhibition
The inhibition of serine proteases by boronic acids is a well-established mechanism. The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine. This forms a tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity. The isoquinoline portion of the molecule serves to anchor the inhibitor in the active site through various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, thereby conferring potency and selectivity.[14][15]
Targeting Coagulation Factors: Thrombin and Factor XIa Inhibitors
A significant area of research for isoquinoline boronic acid inhibitors is in the field of anticoagulation. Serine proteases of the coagulation cascade, such as thrombin and Factor XIa (FXIa), are prime targets for the development of new antithrombotic agents.
Table 2: Inhibitory Activity of Isoquinoline-Based Boronic Acid Derivatives against Coagulation Serine Proteases
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Isoquinoline-5-boronic acid derivative A | Thrombin | 15 | 45 | [Fictionalized Data for illustrative purposes] |
| Isoquinoline-8-boronic acid derivative B | Thrombin | 8 | 24 | [Fictionalized Data for illustrative purposes] |
| Tetrahydroisoquinoline-based inhibitor C | Factor Xa | 21 | - | [17] |
| Isoquinoline-based inhibitor D | Factor XIa | - | <1000 | [6][18] |
| Naphthalene-based FXIa inhibitor | Factor XIa | - | - | [19] |
The isoquinoline scaffold can be tailored to fit into the specific pockets of the enzyme's active site, leading to highly potent and selective inhibitors. For example, derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid have been developed as potent Factor Xa inhibitors with Ki values in the nanomolar range.[17] More recently, 6-(arylaminomethyl) isoquinoline derivatives have been patented as Factor XIIa inhibitors.[6][18]
Utility in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Beyond their direct therapeutic applications, isoquinoline boronic acids are invaluable building blocks in organic synthesis, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the facile formation of C-C bonds between the isoquinoline core and a variety of aryl or vinyl halides, providing access to a vast chemical space of complex, functionalized isoquinoline derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Isoquinoline Boronic Acid
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an isoquinoline boronic acid with an aryl bromide.
Materials:
-
Isoquinoline boronic acid or its pinacol ester (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
A reaction flask is charged with the isoquinoline boronic acid, aryl bromide, palladium catalyst, and base.
-
The solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
The reaction mixture is heated to reflux with stirring for 4-12 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
Future Perspectives and Conclusion
The field of isoquinoline boronic acids continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods, as well as the exploration of new therapeutic applications. The continued refinement of C-H activation and borylation techniques will undoubtedly lead to even greater access to a wider range of structurally diverse isoquinoline boronic acids.
In medicinal chemistry, the unique properties of the boronic acid moiety as a serine protease inhibitor will continue to be exploited in the design of novel drugs for a variety of diseases, from thrombosis to cancer and beyond. The ability to fine-tune the isoquinoline scaffold to achieve high potency and selectivity will remain a key focus of these efforts.
References
- 1. 4-Isoquinolineboronic acid 192182-56-2 [sigmaaldrich.com]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-(Arylaminomethyl) Isoquinolines as Enzyme Inhibitors and Their Preparation: A Patent Highlight of Factor XIIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 8. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (1-Chloroisoquinolin-6-yl)boronic Acid for Advanced Research and Development
Abstract
This technical guide provides an in-depth overview of (1-Chloroisoquinolin-6-yl)boronic acid, a pivotal building block in contemporary medicinal chemistry and materials science. The document is structured to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its procurement, synthesis, chemical properties, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and characterization methodologies are presented to facilitate its effective utilization in the laboratory. This guide is intended to serve as a practical resource, bridging the gap between theoretical knowledge and real-world application of this versatile isoquinoline derivative.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a boronic acid moiety at the 6-position of the 1-chloroisoquinoline scaffold creates a highly versatile intermediate, poised for carbon-carbon bond formation through the celebrated Suzuki-Miyaura cross-coupling reaction. This capability has positioned this compound as a valuable asset in the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Commercial Availability and Physicochemical Properties
This compound is accessible through a number of specialized chemical suppliers. Researchers are advised to source this reagent from reputable vendors to ensure high purity, which is critical for the success of subsequent synthetic transformations.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Services |
| ChemScene | ≥95% | Custom synthesis, process optimization, commercial production[1] |
| Sigma-Aldrich (Fluorochem) | 95% | Technical support from experienced scientists[2][3] |
| AChemBlock | 95% | Novel building blocks for research |
| Frontier Specialty Chemicals | - | Fast global shipping, guaranteed purity[4] |
| BLD Pharm | - | Online ordering with special offers[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1800484-01-8 | [1][2] |
| Molecular Formula | C₉H₇BClNO₂ | [1][6] |
| Molecular Weight | 207.42 g/mol | [1][6] |
| IUPAC Name | This compound | |
| SMILES | OB(C1=CC2=C(C(Cl)=NC=C2)C=C1)O | [1][6] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Storage | 4°C, under an inert atmosphere is recommended | [1][6] |
Synthesis and Purification
While commercially available, an in-house synthesis of this compound or its derivatives may be necessary for certain research applications. The synthesis typically involves the introduction of the boronic acid or a boronate ester group onto a pre-functionalized 1-chloroisoquinoline ring system.
Proposed Synthetic Pathway
A plausible and widely adopted method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction. This would involve the cross-coupling of a halogenated 1-chloroisoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Miyaura Borylation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-chloro-6-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Pinacol Ester: The crude pinacol ester can be purified by flash column chromatography. Note that boronic esters can sometimes be sensitive to silica gel.[7] Using neutral alumina or boric acid-treated silica gel may be necessary to prevent decomposition.[2]
-
Hydrolysis to the Boronic Acid: The purified pinacol ester is then hydrolyzed to the corresponding boronic acid. This can be achieved by stirring with an aqueous acid (e.g., HCl) in a suitable organic solvent (e.g., diethyl ether or THF) or by treatment with a base followed by acidic workup.
Purification of this compound
The purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH).[1] The aqueous layer containing the salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid, which can then be collected by filtration.[1]
-
Chromatography: As mentioned, chromatography on silica gel can be problematic. If necessary, a rapid column with a more polar eluent system (e.g., dichloromethane/methanol) may be employed, but yields can be compromised.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[8] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl-aryl scaffolds.[9][10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv.), the desired aryl or heteroaryl halide (1.0 equiv.), and an anhydrous base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%). For challenging couplings with aryl chlorides, bulky, electron-rich ligands like SPhos are often beneficial.[11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water (e.g., a 4:1 to 10:1 organic solvent to water ratio).[11]
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 3: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh, high-quality catalyst. |
| Poor choice of ligand | For chloro-heterocycles, use bulky, electron-rich ligands like SPhos or XPhos.[4] | |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] | |
| Hydrodehalogenation of Starting Material | Hydride source in solvent or base | Use anhydrous solvents and bases. Avoid alcohol co-solvents. |
| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously degas the reaction mixture. |
Characterization
The structural integrity and purity of this compound and its coupled products should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the isoquinoline ring system.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift can provide information about the hybridization state of the boron atom (sp² for the trigonal planar acid vs. sp³ for the tetrahedral boronate).[12]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety, Handling, and Storage
This compound, like other arylboronic acids, requires careful handling in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust. |
| H315 | Causes skin irritation | P264 | Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | P271 | Use only outdoors or in a well-ventilated area. |
| H335 | May cause respiratory irritation | P280 | Wear protective gloves/eye protection/face protection. |
| Source:[8][9] |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][6] Storage at 4°C is often recommended to maintain long-term stability.
-
Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[14] Therefore, appropriate measures should be taken to control residual levels in final compounds intended for pharmaceutical use.
Conclusion
This compound is a strategically important building block that provides a gateway to a wide range of novel isoquinoline-based compounds. Its commercial availability and the well-established protocols for its use in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this reagent to accelerate their research and development efforts. This guide has provided a comprehensive framework to support these endeavors, grounded in established scientific principles and practical laboratory considerations.
References
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (1-Chloroisoquinolin-6-yl)boronic acid
Introduction: Synthesizing Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] First developed in the 1980s, this Nobel Prize-winning methodology offers a powerful tool for constructing complex molecular architectures under generally mild conditions.[1] The reaction's tolerance of diverse functional groups and the relative stability and low toxicity of its organoboron reagents have cemented its status as a go-to method in academic and industrial laboratories alike.[2][3]
This guide focuses on a specific, high-value application: the coupling of (1-Chloroisoquinolin-6-yl)boronic acid. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[4][5][6] These derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][7] The ability to strategically functionalize the isoquinoline skeleton, particularly through C-C bond formation, is therefore of paramount importance to drug discovery professionals.
The use of a chloro-substituted heterocycle like 1-chloroisoquinoline as the electrophilic partner presents a common yet manageable challenge. Aryl chlorides are often less expensive and more readily available than their bromide or iodide counterparts, but their lower reactivity necessitates carefully optimized catalytic systems to achieve efficient coupling.[8][9] This protocol provides a detailed framework for successfully employing this compound in Suzuki-Miyaura reactions, with a focus on the causal relationships between component selection and reaction outcomes.
Reagent Profile: this compound
This compound is a versatile bifunctional reagent, incorporating both an electrophilic chlorine atom and a nucleophilic boronic acid group (in its activated form). This unique structure allows it to serve as a valuable building block for the synthesis of complex, substituted isoquinolines.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1800484-01-8[10][11][12] |
| Molecular Formula | C₉H₇BClNO₂[11] |
| Molecular Weight | 207.42 g/mol [11] |
| Appearance | Typically an off-white to pale yellow solid |
The primary utility of this reagent lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] The boronic acid at the 6-position enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, while the chlorine at the 1-position can be retained for subsequent diversification or may itself be a site for later cross-coupling reactions under different conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][14] Understanding this cycle is critical for rational catalyst selection and troubleshooting.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the coupling partner (the aryl or heteroaryl halide). This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[14][15]
-
Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (the 1-chloroisoquinolin-6-yl moiety) to the palladium center. The base is essential; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[3][16][17]
-
Reductive Elimination : The two organic partners, now bound to the Pd(II) center, couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14][16]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 1800484-01-8|this compound|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 13. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions Using (1-Chloroisoquinolin-6-yl)boronic Acid
Introduction: The Strategic Value of the (1-Chloroisoquinolin-6-yl)boronic Acid Synthon
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds and functional materials. The ability to precisely functionalize this core is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This compound emerges as a highly valuable and versatile building block, offering two distinct and orthogonally reactive sites for elaboration: a boronic acid at the C-6 position, ideal for Suzuki-Miyaura coupling, and a chlorine atom at the C-1 position, amenable to a variety of cross-coupling reactions including Buchwald-Hartwig amination.
This guide provides in-depth technical insights and detailed protocols for leveraging this compound in key palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful intermediate.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the C-6 Position
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group tolerance.[1] In the context of this compound, this reaction is the primary method for introducing aryl or heteroaryl substituents at the C-6 position, generating a library of 1-chloro-6-arylisoquinolines.
Causality Behind Experimental Choices
The successful execution of a Suzuki-Miyaura coupling with a heteroarylboronic acid, particularly one that is electron-deficient like our target molecule, hinges on overcoming two main challenges: a potentially slow rate of transmetalation and the risk of competitive protodeboronation.[2] The selection of the catalyst, ligand, base, and solvent system is therefore critical to favor the desired cross-coupling pathway.
-
Catalyst and Ligand Selection: The palladium source and its coordinating ligand are the heart of the catalytic cycle. For electron-deficient heteroarylboronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential. Systems based on bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often effective.[3] The use of pre-formed, air-stable Pd(II) precatalysts, like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), can also provide reliable results.[4]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] The choice of base can significantly impact reaction yield and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. In cases where protodeboronation is a significant side reaction, milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be advantageous.[3][5]
-
Solvent System: A mixture of an organic solvent and water is typically used for Suzuki-Miyaura reactions. The organic solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), toluene) solubilizes the organic coupling partners and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to ensure homogeneity and maximize reaction efficiency.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from methodologies successful for similar heteroaryl systems.[6]
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.5–5 mol%)
-
Ligand (e.g., SPhos) (1.5–15 mol%)
-
Base (e.g., K₂CO₃) (1.3 equiv)
-
Solvent: THF/H₂O mixture (e.g., 1:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and K₂CO₃ (1.3 equiv).
-
Catalyst and Ligand Addition: Add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and SPhos (e.g., 6 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed THF/H₂O (1:1) solvent mixture via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 65-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial to a temperature between 120-150 °C for a specified time (e.g., 15-60 minutes).[1]
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-6-arylisoquinoline product.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following table provides a hypothetical summary of optimization data for the coupling of this compound with 4-bromotoluene, illustrating the impact of different reaction parameters.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | CsF (2.0) | iPrOH | 80 | 88 |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation at the C-1 Position
Following the functionalization at the C-6 position, the chlorine atom at C-1 of the resulting 1-chloro-6-arylisoquinoline serves as an excellent handle for introducing nitrogen-based nucleophiles via the Buchwald-Hartwig amination.[7] This reaction is a powerful tool for the synthesis of amines from aryl halides, offering broad substrate scope and functional group tolerance.[8]
Causality Behind Experimental Choices
The reactivity of the C-1 chloro group in the isoquinoline system is enhanced by the adjacent nitrogen atom, making it a suitable substrate for Buchwald-Hartwig amination. The key to a successful transformation lies in the selection of an appropriate catalyst system that can efficiently catalyze the coupling of the heteroaryl chloride with a primary or secondary amine.
-
Catalyst and Ligand Selection: The choice of ligand is crucial for the success of Buchwald-Hartwig aminations of heteroaryl chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst deactivation. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), and Josiphos-type ligands have proven effective in the amination of chloroquinolines.[9][10] N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, often providing high catalytic activity at lower temperatures.[11]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the sensitivity of other functional groups in the molecule.
-
Solvent: Anhydrous, aprotic solvents such as toluene, xylene, or 1,4-dioxane are typically used to prevent quenching of the strong base and the active catalyst.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of a 1-Chloro-6-arylisoquinoline
This protocol provides a general framework for the amination of the 1-chloro position.
Materials:
-
1-Chloro-6-arylisoquinoline (from Part 1)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex) (1-4 mol%)
-
Ligand (e.g., BINAP, DavePhos) (2-8 mol%)
-
Base (e.g., NaOtBu) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the 1-chloro-6-arylisoquinoline (1.0 equiv) and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine (1.2-1.5 equiv) to the reaction mixture.
-
Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox if necessary.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-6-arylisoquinoline.
Part 3: Exploratory Application - The Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12] While the direct use of a boronic acid in a Heck-type reaction is unconventional, an oxidative Heck reaction variant could potentially couple this compound with an alkene.[13] This would involve an in-situ transmetalation-like step to generate an organopalladium intermediate that then undergoes the Heck catalytic cycle. This application is considered more exploratory.
Conceptual Workflow for a Heck-Type Reaction
Caption: Conceptual workflow for an oxidative Heck-type reaction.
Generalized Protocol for an Exploratory Oxidative Heck Reaction
Note: This is a generalized protocol and would require significant optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Oxidant (e.g., Oxygen balloon, benzoquinone)
-
Solvent (e.g., DMF, DMSO)
-
Base (optional, e.g., NaOAc, Et₃N)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and the solvent.
-
Reagent Addition: Add the alkene (1.5-2.0 equiv).
-
Reaction Conditions: Stir the mixture under an oxygen atmosphere (balloon) at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion or when no further conversion is observed, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex isoquinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the principles behind the selection of reagents and conditions, researchers can effectively utilize this synthon to accelerate their research and development efforts in drug discovery and materials science.
References
- 1. Collection - Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted SuzukiâMiyaura Cross Coupling of 6-Chloropyridazinones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of kinase inhibitors with (1-Chloroisoquinolin-6-yl)boronic acid
An Application Guide to the Synthesis and Strategic Utilization of (1-Chloroisoquinolin-6-yl)boronic acid for Novel Kinase Inhibitor Development
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting protein kinases due to its ability to mimic the ATP purine ring.[1][2] This guide provides a comprehensive overview of the strategic application of This compound , a versatile and dual-functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and discuss the biological context of the resulting molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent to accelerate the discovery of potent and selective kinase inhibitors.
Introduction: The Strategic Value of a Dual-Functionalized Scaffold
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in oncology and inflammatory disease research.[2][3] The development of small molecule inhibitors that compete with ATP for the kinase hinge region is a proven therapeutic strategy. The isoquinoline core is particularly adept at this, forming key hydrogen bonds and favorable interactions within the ATP-binding pocket.[4]
This compound is not merely a scaffold component; it is a strategic tool for library synthesis and lead optimization. Its value lies in its two distinct, orthogonally reactive sites:
-
The 6-yl-boronic acid: This moiety is primed for Suzuki-Miyaura cross-coupling, enabling the efficient formation of a C-C bond with a wide array of aryl and heteroaryl halides.[5][6] This reaction is the primary method for constructing the core biaryl or heteroaryl-aryl structure of the target inhibitor.
-
The C1-Chloro group: This halogen provides a secondary handle for diversification. After the initial Suzuki coupling, the chloro group can be targeted for subsequent C-N or C-C bond-forming reactions (e.g., Buchwald-Hartwig amination, a second Suzuki coupling), allowing for fine-tuning of the molecule's structure-activity relationship (SAR), selectivity, and pharmacokinetic properties.[7]
This dual functionality allows for a convergent and highly efficient synthetic strategy, which is invaluable in a drug discovery setting.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the lynchpin for utilizing this compound. It is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organic halide.[8] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of diverse functional groups, and the commercial availability of a vast library of reactants.[6][8]
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized and should serve as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Protocol 1: Primary Synthesis via Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic heteroaryl bromide (R-Br) to form the core of the kinase inhibitor.
Materials and Reagents:
-
This compound (1.0 eq)
-
Heteroaryl bromide of choice (e.g., 2-bromopyridine, 4-bromopyrimidine) (1.2 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent: Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the heteroaryl bromide (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[9] Degassing the solvent by sparging with argon for 15-20 minutes prior to addition is highly recommended.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. For less reactive chlorides, microwave irradiation at 120-150 °C for 15-60 minutes can significantly accelerate the reaction.[9]
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
This table summarizes starting conditions for optimization based on analogous couplings of chloro-heterocycles.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good to Excellent | [5] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [7][9] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (3.0) | DMF | 110 | Good | [9] |
| Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | Good to Excellent | [9] |
Protocol 2: Secondary Diversification at the C1-Position
This protocol describes a subsequent Buchwald-Hartwig amination at the C1-chloro position of the previously synthesized product. This demonstrates the utility of the chloro-handle for building out the molecule.
Materials and Reagents:
-
6-(Heteroaryl)-1-chloroisoquinoline (from Protocol 1) (1.0 eq)
-
Amine of choice (e.g., morpholine, piperazine derivative) (1.2 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: NaOtBu or Cs₂CO₃ (1.4 eq)
-
Solvent: Anhydrous, degassed toluene or dioxane
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong inert gas flow, combine the 1-chloroisoquinoline substrate (1.0 mmol), the chosen amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in a dry Schlenk flask.[7] The use of a strong, non-nucleophilic base is key for this transformation.
-
Inert Atmosphere: Seal the flask and ensure an oxygen-free environment as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-18 hours.
-
Workup & Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the final, fully diversified kinase inhibitor.[7]
Biological Applications and Targeted Pathways
Kinase inhibitors derived from the isoquinoline scaffold have shown activity against a range of targets critical to cancer cell proliferation and survival.[1][4] The strategic design enabled by this compound allows for the rational targeting of specific kinase families.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a synthesized inhibitor.[2]
Illustrative Kinase Inhibition Data
While specific data for inhibitors derived from this compound must be generated empirically, the following table presents representative data for structurally related pyrazolo[3,4-g]isoquinolines to illustrate the potential potencies and selectivities achievable with this scaffold class.[3]
Disclaimer: This data is for structurally related compounds and serves as an example. Researchers must validate all methodologies and results for their specific compounds of interest.[1]
| Compound ID | Modification | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Notes |
| Lead 1 | 4-H, 8-NO₂ | 57 | >1000 | >1000 | Selective for Haspin |
| Analog 1a | 4-CH₃, 8-NO₂ | 167 | 101 | 250 | Shift in selectivity profile |
| Analog 1b | 4-Propyl, 8-NO₂ | >1000 | 218 | 363 | Loss of Haspin activity |
| Analog 2 | 4-H, 8-Br | >1000 | >1000 | >1000 | Bromination detrimental |
Data adapted from related isoquinoline series to demonstrate SAR principles.[3] This table highlights how small modifications, such as those enabled by the dual-functional nature of our target boronic acid, can dramatically alter the potency and selectivity profile of the resulting inhibitor.
Synthetic and Application Workflow
The path from reagent to biological insight follows a structured, multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Versatile Role of (1-Chloroisoquinolin-6-yl)boronic Acid in Modern Medicinal Chemistry
(1-Chloroisoquinolin-6-yl)boronic acid has emerged as a pivotal building block for medicinal chemists, offering a strategic entry point to a diverse array of novel isoquinoline-based compounds. The inherent functionalities of this reagent—a reactive boronic acid group and a synthetically versatile chlorine atom on a privileged isoquinoline scaffold—provide a powerful platform for the generation of complex molecules with significant therapeutic potential. This guide delves into the applications of this compound, providing detailed insights and protocols for its effective utilization in drug discovery and development.
The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The introduction of a chlorine atom at the 1-position and a boronic acid at the 6-position creates a bi-functional reagent ripe for sequential and selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.
Core Applications in Drug Discovery
The principal application of this compound lies in its utility as a key intermediate in the synthesis of substituted isoquinolines. These derivatives have shown significant promise in various therapeutic areas, most notably as kinase inhibitors for the treatment of cancer. The 1-chloro substituent can be readily displaced by various nucleophiles, while the 6-boronic acid moiety is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This dual reactivity enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Kinase Inhibitors: A Prominent Target Class
The isoquinoline scaffold is a common feature in many kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to functionalize the isoquinoline core at multiple positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The 1- and 6-positions of the isoquinoline ring are often key interaction points within the ATP-binding pocket of kinases.
For instance, the optimization of isoquinolin-1-amine based Rho-kinase (ROCK) inhibitors has been a significant area of research.[2] While not directly employing the title boronic acid, this work highlights the importance of substitution patterns on the isoquinoline core for achieving potency and selectivity. The strategic placement of substituents, facilitated by reagents like this compound, is crucial for developing next-generation kinase inhibitors.
Synthetic Utility and Key Reactions
The synthetic versatility of this compound is primarily exploited through two key reaction types: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide. In the context of this compound, the boronic acid at the 6-position serves as the nucleophilic partner, reacting with a variety of aryl or heteroaryl halides to introduce diverse substituents at this position.
This reaction is instrumental in exploring the SAR of the "right-hand side" of the isoquinoline scaffold, which often extends into solvent-exposed regions of a kinase active site, allowing for the modulation of solubility and other physicochemical properties.
Nucleophilic Aromatic Substitution (SNAr): Functionalizing the 1-Position
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing access to a diverse set of 1-substituted isoquinoline derivatives. This "left-hand side" modification is often critical for establishing key hydrogen bonding interactions within the hinge region of a kinase's ATP-binding site.
Experimental Protocols
What follows are detailed, generalized protocols for the key synthetic transformations involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Table 1: Reagents and Typical Conditions for Suzuki-Miyaura Coupling
| Component | Role | Typical Reagent/Conditions | Stoichiometry (relative to limiting reagent) |
| This compound | Boronic Acid | - | 1.0 - 1.5 eq. |
| Aryl/Heteroaryl Halide | Electrophile | - | 1.0 eq. (limiting) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 1 - 5 mol% |
| Ligand | Ligand (if needed) | SPhos, XPhos, P(t-Bu)₃ | 2 - 10 mol% |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq. |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, Toluene, DMF | - |
| Temperature | Reaction Condition | 80 - 120 °C | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser and magnetic stir bar), add this compound, the aryl/heteroaryl halide, the palladium catalyst, ligand (if required), and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-chloro-6-arylisoquinoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation and side reactions.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are often effective for coupling with less reactive aryl chlorides.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the chlorine atom at the 1-position of a 1-chloro-6-arylisoquinoline with an amine nucleophile.
Table 2: Reagents and Typical Conditions for SNAr
| Component | Role | Typical Reagent/Conditions | Stoichiometry (relative to limiting reagent) |
| 1-Chloro-6-arylisoquinoline | Electrophile | - | 1.0 eq. (limiting) |
| Amine | Nucleophile | Primary or secondary amine | 1.1 - 2.0 eq. |
| Base | Acid Scavenger | K₂CO₃, DIPEA, Et₃N | 2.0 - 3.0 eq. |
| Solvent | Reaction Medium | DMF, NMP, Dioxane | - |
| Temperature | Reaction Condition | 100 - 150 °C | - |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve the 1-chloro-6-arylisoquinoline in the chosen solvent.
-
Reagent Addition: Add the amine nucleophile and the base to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature. The reaction can be performed using conventional heating or microwave irradiation to accelerate the reaction rate. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1-amino-6-arylisoquinoline.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or NMP are excellent for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile.
-
Base: The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Elevated Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its dual reactivity allows for the systematic and efficient synthesis of diverse libraries of isoquinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this building block in the quest for novel therapeutics, particularly in the development of next-generation kinase inhibitors. The continued exploration of the synthetic utility of this and related reagents will undoubtedly lead to the discovery of new and improved medicines.
References
Application Notes and Protocols for the Preparation of (1-Chloroisoquinolin-6-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis of (1-chloroisoquinolin-6-yl)boronic acid and its pinacol ester derivative, crucial building blocks in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and its functionalization is of paramount importance in drug discovery.[1][2][3] This document provides two strategic synthetic pathways, focusing on a primary route via a regioselective Miyaura borylation and an alternative approach using a Sandmeyer reaction. Detailed, step-by-step protocols, mechanistic insights, and discussions on the causal logic behind experimental choices are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Isoquinoline Boronic Acids in Medicinal Chemistry
The isoquinoline framework is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to selectively functionalize the isoquinoline core is a key driver in the exploration of novel chemical space for drug development. Boronic acids and their derivatives, such as pinacol esters, are exceptionally versatile intermediates, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures like biaryl and heteroaryl-aryl scaffolds.[3]
This compound, in particular, offers a strategic advantage. The chlorine atom at the C-1 position and the boronic acid at the C-6 position provide two distinct points for orthogonal functionalization, allowing for the systematic and diverse elaboration of the isoquinoline scaffold. This makes it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies.
Strategic Overview of Synthetic Pathways
Two primary synthetic routes for the preparation of this compound derivatives are presented. The principal pathway focuses on the late-stage introduction of the boronic acid moiety via a regioselective Miyaura borylation of a dichlorinated isoquinoline precursor. An alternative pathway details a classical Sandmeyer reaction from an amino-isoquinoline starting material.
Figure 1: High-level overview of the two synthetic pathways.
Primary Synthetic Pathway: Regioselective Miyaura Borylation
This pathway is designed around the strategic late-stage introduction of the boronic ester group onto a pre-functionalized isoquinoline core. The use of the pinacol ester of the boronic acid is deliberate, as these derivatives exhibit enhanced stability compared to the free boronic acids, making them easier to handle, purify, and store for extended periods.[5]
Step 1: Synthesis of 1,6-Dichloroisoquinoline (Precursor)
The synthesis of the 1,6-dichloroisoquinoline precursor is a critical first step. While numerous methods exist for the synthesis of the isoquinoline core, a common approach involves the cyclization of a substituted phenylethylamine derivative (Bischler-Napieralski or Pictet-Spengler type reactions) followed by chlorination.[6][7]
Protocol 1: Synthesis of 1,6-Dichloroisoquinoline
-
Reaction Principle: This protocol is adapted from established methods for the synthesis of chlorinated quinolines and isoquinolines, often involving the use of phosphorus oxychloride (POCl₃) on a corresponding hydroxy- or oxo-isoquinoline precursor.[8]
-
Materials:
-
6-Chloroisoquinolin-1(2H)-one (1 equiv.)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv.)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 6-chloroisoquinolin-1(2H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,6-dichloroisoquinoline.
-
Step 2: Regioselective Miyaura Borylation
The key step in this pathway is the selective borylation at the C-6 position. The two chlorine atoms in 1,6-dichloroisoquinoline exhibit different reactivities. The C-1 chlorine is adjacent to the nitrogen atom, making it more electron-deficient and generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions.[9][10] However, the regioselectivity of Suzuki-Miyaura type reactions can be finely tuned by the choice of palladium catalyst, ligand, and reaction conditions.[11] By employing specific ligand systems, it is possible to direct the borylation to the C-6 position.
Protocol 2: Synthesis of 2-(1-Chloroisoquinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between 1,6-dichloroisoquinoline and bis(pinacolato)diboron (B₂pin₂). The use of a mild base like potassium acetate (KOAc) is crucial to prevent the subsequent Suzuki coupling of the boronate ester product with the starting material.[2][12]
-
Materials:
-
1,6-Dichloroisoquinoline (1 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv.)
-
PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equiv.)
-
Potassium acetate (KOAc) (3 equiv.)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine 1,6-dichloroisoquinoline, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pinacol ester.
-
Table 1: Typical Reaction Parameters for Miyaura Borylation
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(dppf) | Effective for cross-coupling of aryl chlorides. |
| Ligand | dppf (in catalyst) | Bulky, electron-rich phosphine ligand that promotes oxidative addition. |
| Boron Source | Bis(pinacolato)diboron | Stable, easy to handle, and provides the desired pinacol ester directly. |
| Base | Potassium Acetate (KOAc) | Mild base that minimizes side reactions like Suzuki homocoupling.[13] |
| Solvent | 1,4-Dioxane | Aprotic solvent suitable for palladium-catalyzed reactions. |
| Temperature | 80-90 °C | Provides sufficient energy for the catalytic cycle without promoting decomposition. |
Step 3: Hydrolysis to this compound
While the pinacol ester is often used directly in subsequent reactions, the free boronic acid may be required. The hydrolysis of the pinacol ester can be achieved under mild acidic conditions.
Protocol 3: Hydrolysis of the Pinacol Ester
-
Reaction Principle: A two-step deprotection via transesterification with diethanolamine followed by mild acid hydrolysis is an effective method that avoids harsh conditions which could lead to protodeboronation.[14][15]
-
Materials:
-
2-(1-Chloroisoquinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1 equiv.)
-
Diethanolamine (1.1 equiv.)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pinacol ester in diethyl ether at room temperature.
-
Add diethanolamine and stir for approximately 30 minutes. The diethanolamine adduct may precipitate.
-
Add 0.1 M HCl and stir vigorously for 20-30 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. The product may be used without further purification or recrystallized if necessary.
-
Alternative Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a classic and robust alternative for introducing a variety of functional groups onto an aromatic ring, starting from an amine.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. 1-Chloroisoquinolin-6-amine [myskinrecipes.com]
- 11. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
Application Notes & Protocols: (1-Chloroisoquinolin-6-yl)boronic acid
A Guide for Strategic Application in Complex Molecule Synthesis
Section 1: Strategic Overview & Compound Profile
Introduction: The Isoquinoline Scaffold and the Utility of a Bifunctional Building Block
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The ability to strategically and selectively functionalize this heterocycle is paramount in modern drug discovery for generating novel molecular architectures and exploring structure-activity relationships (SAR).
(1-Chloroisoquinolin-6-yl)boronic acid emerges as a highly valuable synthetic intermediate, offering two distinct and orthogonally reactive sites: a boronic acid at the C-6 position and a chlorine atom at the C-1 position. This bifunctionality allows for programmed, sequential cross-coupling reactions, enabling the controlled construction of complex, multi-substituted isoquinoline derivatives. These application notes provide a technical guide for researchers, elucidating the reactivity profile of this building block and presenting robust protocols for its primary application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is essential for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1800484-01-8 | [2][3] |
| Molecular Formula | C₉H₇BClNO₂ | [2][3] |
| Molecular Weight | 207.42 g/mol | [3] |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Purity | ≥95% (as commonly supplied) | [2][3] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | [4] |
| Storage | Store under ambient or refrigerated conditions in a dry environment. | [2][3] |
Safety & Handling Precautions
Organoboronic acids require careful handling to ensure laboratory safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[7]
-
Moisture and Air: While many boronic acids are relatively stable, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) for reactions to prevent potential degradation and ensure reproducibility.[6]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Boron-containing waste should be segregated appropriately.[6][7]
Section 2: Reactivity Profile & Synthetic Strategy
The synthetic power of this compound lies in the differential reactivity of its two functional groups.
The C-6 Boronic Acid: A Gateway to C-C and C-Heteroatom Bonds
The boronic acid moiety is primed for a variety of transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is the most prominent application, enabling the formation of a new carbon-carbon bond by coupling with an organic halide (Ar-X) or triflate (Ar-OTf).[4][8] This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and generally mild conditions.[9] The boronic acid is activated by a base, followed by transmetalation to a palladium(0) complex.
-
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds, coupling the boronic acid with N-H or O-H containing compounds (amines, alcohols, phenols) to form aryl amines and aryl ethers, respectively.[10][11][12] This provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[11][13]
The C-1 Chloro Substituent: A Handle for Secondary Functionalization
The chlorine atom at the C-1 position, an electron-deficient site on the pyridine ring of the isoquinoline, serves as a reliable handle for a second, distinct transformation.
-
Sequential Cross-Coupling: The C-Cl bond is generally less reactive in palladium-catalyzed cross-coupling than a corresponding C-Br or C-I bond.[14] This reactivity difference can be exploited to perform a selective Suzuki-Miyaura reaction at the boronic acid site first, leaving the chloride intact. Subsequently, a second cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be performed at the C-1 position, often requiring a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos) or more forcing conditions.[1][15]
-
Nucleophilic Aromatic Substitution (SNAr): The C-1 position is activated towards nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles (e.g., alkoxides, amines) to introduce further diversity.
This dual reactivity enables a powerful synthetic strategy, as illustrated below.
Caption: Logical workflow for sequential derivatization.
Section 3: Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol details the primary and most common application of the title compound—the formation of a C-C bond at the 6-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate (formed in situ from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 207.42 | 1.0 | 103.7 mg |
| Aryl Bromide (example) | - | 1.1 | 0.55 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 17.3 mg |
| Potassium Carbonate (K₂CO₃), anhyd. | 138.21 | 2.5 | 172.8 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Deionized Water | - | - | 1.0 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (103.7 mg, 0.5 mmol), the desired aryl bromide (0.55 mmol), and anhydrous potassium carbonate (172.8 mg, 1.25 mmol).[16]
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon for 15-20 minutes to thoroughly remove dissolved oxygen from the solvent mixture. This step is critical for catalyst stability and reaction efficiency.[1]
-
Catalyst Addition: While maintaining a positive inert atmosphere, quickly add the palladium catalyst, Pd(PPh₃)₄ (17.3 mg, 0.015 mmol).
-
Reaction: Seal the vessel tightly (if using a screw-cap vial) and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-6-aryl-isoquinoline product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol Considerations for Optimizing Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table outlines key parameters that can be screened for optimization.
| Parameter | Common Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable general-purpose catalyst. For challenging couplings, particularly with chloro-heterocycles, a pre-catalyst system like Pd(OAc)₂ with a specialized ligand (e.g., SPhos, XPhos) can offer superior results.[1][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The choice of base is crucial. K₂CO₃ is a good starting point.[16] Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for less reactive halides. CsF is effective in minimizing protodeboronation of sensitive heteroaryl boronic acids.[17] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The aqueous biphasic system is standard and helps to dissolve the inorganic base. The choice of organic solvent can influence reaction rates and substrate solubility. Anhydrous conditions can also be employed, particularly with bases like K₃PO₄.[16] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to byproduct formation or decomposition of sensitive substrates. Optimization is key. |
Section 4: Conclusion
This compound is a potent and versatile building block for the synthesis of complex isoquinoline derivatives. Its bifunctional nature, when leveraged through a strategic and controlled application of modern cross-coupling methodologies, provides a direct and efficient route to novel chemical entities. The protocols and insights provided herein serve as a foundational guide for researchers aiming to incorporate this valuable reagent into their synthetic programs, particularly within the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Large-Scale Synthesis Using (1-Chloroisoquinolin-6-yl)boronic acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale utilization of (1-Chloroisoquinolin-6-yl)boronic acid. It details the physicochemical properties, safety and handling protocols, and an in-depth, optimized procedure for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed to be self-validating, with integrated steps for reaction monitoring, quality control, and purification, ensuring reproducibility and high purity of the final product.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound has emerged as a critical building block, enabling the efficient construction of complex molecular architectures.[1] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This reaction's robustness and tolerance for various functional groups have made it a cornerstone in the synthesis of novel drug candidates, from enzyme inhibitors to receptor modulators.[1][4][5][6]
The presence of the boronic acid functional group allows for predictable and high-yield coupling, while the chloro-substituted isoquinoline core provides a reactive handle for creating biaryl or vinyl-substituted isoquinolines.[1] These products are often key intermediates in the synthesis of targeted therapeutics.[7][8] This guide explains the causality behind experimental choices for leveraging this reagent on a large scale, moving from theoretical mechanism to practical, scalable application.
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the starting material is fundamental to process safety and success.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1800484-01-8 | [9][10] |
| Molecular Formula | C₉H₇BClNO₂ | [1][9] |
| Molecular Weight | 207.42 g/mol | [1][9] |
| Appearance | Off-white to light yellow solid | Vendor Specific |
| Purity | Typically ≥95% | [9][10] |
| Storage | Store at ambient temperature in a dry, well-ventilated place.[10][11] | Vendor Specific |
Safety, Handling, and Storage
This compound is an irritant and requires careful handling, especially on a large scale. Adherence to established safety protocols is mandatory.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields (conforming to EN166 or NIOSH standards), and a lab coat.[11] When handling large quantities or when dust generation is likely, use a NIOSH-approved respirator.[11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust. Prevent contact with skin and eyes by washing hands and any exposed skin thoroughly after handling.[11][13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store locked up.[11]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[11]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Core Application: Large-Scale Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier application for this reagent. The general mechanism involves a palladium(0) catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3][14]
Caption: High-level workflow for a large-scale Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 6-Aryl-1-chloroisoquinoline
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br) on a 100-gram scale.
Rationale for Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): This palladium complex is robust, commercially available, and highly effective for cross-coupling reactions involving heteroaromatic compounds due to the bulky, electron-rich dppf ligand that promotes the catalytic cycle.[14]
-
Base (K₂CO₃): An inorganic base like potassium carbonate is cost-effective, moderately strong, and suitable for large-scale operations where solubility and work-up are concerns. It facilitates the crucial transmetalation step.[2]
-
Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki couplings. Water aids in dissolving the base and facilitates the reaction, while dioxane solubilizes the organic reagents.[2][14]
Table of Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Moles | Quantity | Role |
| This compound | 207.42 | 0.482 | 100.0 g | Reactant |
| Aryl Bromide (Ar-Br) | (Varies) | 0.506 (1.05 eq) | (Varies) | Reactant |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.0048 (0.01 eq) | 3.92 g | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.446 (3.0 eq) | 200.0 g | Base |
| 1,4-Dioxane | - | - | 1.0 L | Solvent |
| Deionized Water | - | - | 250 mL | Co-solvent |
Step-by-Step Procedure:
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen/argon inlet. Ensure the system is inert by purging with nitrogen for at least 30 minutes.
-
Charging Reagents: To the inerted reactor, add this compound (100.0 g), the aryl bromide (1.05 eq), and potassium carbonate (200.0 g).
-
Solvent Addition: Add 1,4-dioxane (1.0 L) followed by deionized water (250 mL). Begin stirring to form a slurry.
-
Degassing: Sparge the mixture with a subsurface stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[2]
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3.92 g) to the mixture under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by HPLC or TLC. The reaction is complete upon consumption of the limiting starting material (typically >98% conversion). See Section 4 for the analytical protocol.
-
Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Add water (1.0 L) and ethyl acetate (1.0 L). Stir for 15 minutes. c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). d. Combine the organic layers and wash with brine (500 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by slurry in a solvent like methyl tert-butyl ether (MTBE) to remove catalyst residues. For higher purity, column chromatography may be required, though this is less ideal for very large scales.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Reaction Monitoring and Quality Control
Trustworthy protocols require robust analytical validation. In-process control is critical for determining reaction completion and identifying potential side reactions, such as homocoupling of the boronic acid.[2]
HPLC Method for In-Process Control
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[15][16]
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient of Acetonitrile (A) and 10 mM Ammonium Acetate in Water (B).[15]
-
Gradient Example: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[16]
-
Sample Preparation: Dilute a small drop of the reaction mixture in a 1:1 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Expected Observations:
| Compound | Expected Retention Time (min) | Notes |
| This compound | Early eluting (more polar) | Peak area decreases as reaction proceeds. |
| Aryl Bromide | Mid-eluting | Peak area decreases as reaction proceeds. |
| 6-Aryl-1-chloroisoquinoline | Later eluting (less polar) | Main product peak; area increases over time. |
LC-MS for Product Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any byproducts.[16][17] The same HPLC method can be used, with the eluent directed to a mass spectrometer operating in positive electrospray ionization (ESI+) mode. The expected [M+H]⁺ ion for the product should be observed.
Conclusion
This compound is a versatile and powerful reagent for the large-scale synthesis of complex isoquinoline derivatives. The Suzuki-Miyaura coupling protocol detailed herein provides a scalable, reproducible, and industrially relevant pathway to key pharmaceutical intermediates. By integrating principles of process safety, mechanistic understanding, and robust analytical controls, researchers and drug development professionals can confidently and efficiently utilize this valuable building block in their synthetic campaigns.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of Isoquinoline Boronic Acids: A Guide to Protecting Group Strategies
An Application Guide for Researchers
Introduction: The Strategic Imperative for Protection
Isoquinoline boronic acids are invaluable building blocks in modern organic synthesis, particularly for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3] This capability makes them central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] However, the utility of unprotected boronic acids is often hampered by their inherent instability. They are susceptible to a range of decomposition pathways, including:
-
Protodeboronation: Cleavage of the C–B bond under acidic or basic conditions.
-
Oxidation: Irreversible conversion of the boronic acid to a hydroxyl group, a significant issue in biological contexts or when using certain reagents.[4][5]
-
Trimerization: Formation of cyclic boroxine anhydrides upon dehydration, which complicates purification, characterization, and stoichiometry.[6]
To overcome these challenges, the boronic acid moiety is often temporarily masked with a protecting group. A well-chosen protecting group enhances stability, simplifies handling and purification, and can be selectively removed under specific conditions to liberate the reactive boronic acid for subsequent transformations.[6][7] This guide provides a detailed overview of the most effective protecting group strategies for isoquinoline boronic acids, with a focus on field-proven protocols and the chemical rationale behind them.
Foundational Strategies: Boronate Esters as a Solution
The most robust and widely adopted strategy for protecting boronic acids is their conversion to boronate esters. This is typically achieved through a condensation reaction with a suitable diol. The resulting cyclic esters are generally more stable, less polar, and more easily purified by standard techniques like silica gel chromatography than their free boronic acid counterparts.[6][8] The choice of diol is critical, as it dictates the stability of the resulting ester and the conditions required for its cleavage. We will focus on two of the most powerful and versatile protecting groups in this class: pinacol and N-methyliminodiacetic acid (MIDA).
Pinacol Esters: The Versatile Workhorse
Pinacol (2,3-dimethylbutane-2,3-diol) is the most popular choice for boronic acid protection.[6] The resulting pinacol boronate esters are typically stable, crystalline solids that are robust enough to withstand a wide array of reaction conditions, including chromatography, yet are often reactive enough to be used directly in Suzuki-Miyaura coupling reactions without a separate deprotection step.[6][9]
Workflow: Protection of Isoquinoline Boronic Acid as a Pinacol Ester
Caption: General workflow for the pinacol protection of an isoquinoline boronic acid.
Detailed Protocol: Synthesis of Isoquinoline-6-boronic acid pinacol ester
-
Objective: To protect isoquinoline-6-boronic acid with pinacol to enhance its stability and facilitate purification.
-
Materials:
-
Isoquinoline-6-boronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether (Et₂O) or toluene
-
-
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add isoquinoline-6-boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv).[10]
-
Solvent Addition: Add anhydrous diethyl ether or toluene (approx. 10-15 mL per mmol of boronic acid) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C or reflux in toluene) to accelerate the conversion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is fully consumed.
-
Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any other solids. Wash the solids with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure isoquinoline-6-boronic acid pinacol ester as a solid.
-
-
Causality and Experimental Insights:
-
Anhydrous Conditions: The esterification is a condensation reaction that releases water. The use of anhydrous solvents and a dehydrating agent like MgSO₄ is critical to drive the equilibrium toward the product.[10]
-
Stoichiometry: A slight excess of pinacol can be used to ensure complete consumption of the more valuable boronic acid.
-
Stability: The resulting pinacol ester is significantly less polar than the starting boronic acid, allowing for easy separation from residual diol and baseline impurities on silica gel.
-
MIDA Esters: For Unparalleled Stability and Iterative Coupling
For substrates requiring exceptional stability or for use in complex, multi-step syntheses, N-methyliminodiacetic acid (MIDA) provides a superior level of protection. The trivalent MIDA ligand coordinates to the boron atom, inducing a stable sp³ hybridization that renders the boronate ester unreactive to standard Suzuki-Miyaura conditions.[11] This unique stability allows for "iterative cross-coupling," where other reactive sites in a molecule can be modified while the MIDA boronate remains intact. The deprotection is achieved under exceptionally mild aqueous basic conditions, releasing the boronic acid in a controlled manner.[11][12]
Workflow: Deprotection of an Isoquinoline MIDA Boronate Ester
Caption: Deprotection workflow for an isoquinoline MIDA boronate ester.
Detailed Protocol: Deprotection of an Isoquinoline MIDA Boronate Ester for In Situ Suzuki Coupling
-
Objective: To deprotect an isoquinoline MIDA boronate ester and use the resulting boronic acid directly in a subsequent cross-coupling reaction.
-
Materials:
-
Isoquinoline MIDA boronate ester
-
Aqueous sodium hydroxide (1 M) or saturated sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Aryl halide coupling partner
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂, SPhos)
-
Base for coupling (e.g., K₃PO₄)
-
-
Procedure:
-
Deprotection Setup: In a reaction vessel, dissolve the isoquinoline MIDA boronate ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add the aqueous base (e.g., 1 M NaOH, 2.0-3.0 equiv) to the solution.[11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the hydrolysis by TLC or LC-MS to confirm the disappearance of the starting MIDA ester.
-
In Situ Coupling: Once deprotection is complete, add the aryl halide coupling partner (1.0-1.2 equiv), the palladium catalyst (e.g., 2 mol %), the ligand (e.g., 4 mol %), and the base for the coupling reaction (e.g., K₃PO₄, 2.0-3.0 equiv) directly to the reaction mixture.
-
Coupling Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the cross-coupling is complete.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by silica gel column chromatography.
-
-
Causality and Experimental Insights:
-
Orthogonality: The key advantage of MIDA esters is their stability under anhydrous cross-coupling conditions.[11] This allows for selective reactions at other sites before initiating the MIDA deprotection.
-
Mild Deprotection: The use of simple aqueous base at room temperature is a very mild method that preserves sensitive functional groups elsewhere in the molecule.[12]
-
Telescoping Reactions: The ability to perform the deprotection and subsequent coupling in the same pot without isolating the intermediate boronic acid (a "telescoped" reaction) significantly improves step economy and overall efficiency.
-
Comparative Analysis of Protecting Groups
| Feature | Pinacol Ester | MIDA Ester |
| Relative Stability | Good to excellent. Stable to chromatography. | Exceptional. Stable to a very wide range of anhydrous conditions.[11][12] |
| Ease of Installation | High. Simple condensation with pinacol. | More involved, often requires MIDA anhydride.[13][14] |
| Ease of Removal | Can be difficult; often used directly in coupling. Hydrolysis may require acidic conditions.[6][15] | Facile. Mild aqueous base at room temperature.[6][11] |
| Key Advantage | Simplicity, cost-effectiveness, and direct use in Suzuki coupling. | Orthogonality, enabling iterative cross-coupling and protection of unstable boronic acids.[16] |
| Primary Limitation | Can be too stable for facile deprotection when isolation of the free boronic acid is required.[6] | Requires a dedicated deprotection step before coupling; the protecting group is more expensive. |
Conclusion
The strategic protection of the boronic acid moiety is a critical consideration in the synthesis of complex isoquinoline-containing molecules. Pinacol esters serve as a reliable and versatile default strategy, offering a balance of stability and reactivity suitable for many applications. For more demanding syntheses involving sensitive substrates or requiring iterative functionalization, MIDA boronate esters provide an exceptionally stable and orthogonally cleavable protecting group. By understanding the distinct advantages and procedural nuances of each strategy, researchers can design more efficient, robust, and successful synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Chloroisoquinolin-6-yl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1-Chloroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of boronic acids is paramount for the success of subsequent reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this specific isoquinoline derivative.
Understanding the Molecule and Its Challenges
This compound is a key intermediate in organic synthesis. However, like many boronic acids, it is susceptible to specific degradation pathways and can be challenging to purify due to its unique chemical properties. The primary challenges stem from its tendency to form a trimeric anhydride (boroxine), undergo protodeborylation, and its amphiphilic nature, which can complicate standard chromatographic and crystallization methods.
Common Impurities Profile
Before selecting a purification strategy, it is crucial to identify the potential impurities in your crude product. The table below summarizes the most common impurities, their origin, and key characteristics.
| Impurity | Chemical Name | Origin | Key Characteristics & Analytical Signature |
| Boroxine | 1,3,5-Tris(1-chloroisoquinolin-6-yl)boroxine | Dehydration of the boronic acid | Often co-elutes with the desired product. Can be identified by mass spectrometry (M-H₂O) and changes in NMR spectra. Reversible with water.[2] |
| Protodeborylation Product | 1-Chloroisoquinoline | Hydrolysis of the C-B bond | Loss of the boronic acid group. Can be detected by GC-MS or LC-MS and distinct signals in ¹H NMR.[3] |
| Homocoupling Dimer | 6,6'-Bis(1-chloroisoquinoline) | Side reaction during synthesis or coupling | Higher molecular weight, less polar than the boronic acid. Easily detected by LC-MS. |
| Starting Materials | e.g., 1-Chloro-6-bromoisoquinoline, Bis(pinacolato)diboron | Incomplete reaction | Signals corresponding to the starting materials will be present in the crude NMR. |
| Inorganic Salts | e.g., Potassium Acetate, Sodium Carbonate | From reaction workup | Insoluble in most organic solvents. Can be removed by aqueous workup. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My ¹H NMR spectrum is complex and suggests the presence of a second, related species. Mass spectrometry shows a peak corresponding to my product and another one corresponding to three product molecules minus three water molecules. What is happening?
A1: You are observing the formation of the corresponding boroxine , the cyclic trimeric anhydride of your boronic acid.[4] This is an extremely common equilibrium for boronic acids, formed by intermolecular dehydration.[5][6] The reaction is reversible and driven by the removal of water.[2] Simply storing the boronic acid in an anhydrous solvent or under vacuum can favor boroxine formation.[5]
Solution Workflow:
-
Hydrolysis: The equilibrium can be shifted back to the monomeric boronic acid by introducing water. Dissolve the crude mixture in a solvent like ethyl acetate or THF, and wash it with a small amount of water or brine. The boroxine will hydrolyze back to the desired this compound.
-
Recrystallization from Aqueous Solvents: Performing a recrystallization from a solvent system containing water (e.g., ethanol/water, acetone/water) will ensure the product crystallizes as the free boronic acid.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Q2: I am attempting to purify my product using silica gel column chromatography, but I am getting very poor recovery and significant streaking. Is my product decomposing?
A2: Yes, this is a frequent and frustrating problem. Standard silica gel is acidic, which can promote on-column degradation of boronic acids via protodeborylation (hydrolysis of the carbon-boron bond).[7][8] Furthermore, the polar diol of the boronic acid can interact strongly with the silica surface, leading to irreversible adsorption or streaking.[9]
Troubleshooting Steps:
-
Use Neutralized Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralizer like triethylamine (~1% v/v). This deactivates the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: Neutral alumina is often a better choice for purifying boronic acids as it lacks the acidity of silica.[10]
-
Boric Acid Impregnated Silica: For some boronic esters and acids, using silica gel impregnated with boric acid can improve separation by reducing tailing.[11]
-
Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in common reversed-phase solvents (acetonitrile/water, methanol/water), C18 chromatography can be an excellent alternative, avoiding the issues associated with silica gel.[8][12]
-
Avoid Chromatography: Whenever possible, prioritize non-chromatographic methods like recrystallization or acid-base extraction for boronic acids.
Q3: My crude product contains a significant amount of the deboronated impurity, 1-chloroisoquinoline. How can I separate this from my desired product?
A3: The protodeborylation product is significantly less polar and non-acidic compared to your boronic acid. This difference in chemical properties is the key to separation.
Recommended Strategy: Acid/Base Extraction This is one of the most effective methods for separating boronic acids from neutral organic impurities.[10][13] Boronic acids are weakly acidic (pKa ~9) and can be deprotonated by a moderately strong base to form a water-soluble boronate salt.[14] The neutral 1-chloroisoquinoline will remain in the organic phase.
Caption: Workflow for purification via acid/base extraction.
Q4: I am struggling to find a suitable solvent system for recrystallization. My compound either oils out or remains completely soluble.
A4: Finding the right recrystallization solvent is often a process of trial and error. For arylboronic acids, common successful solvents include aqueous mixtures or a polar solvent/non-polar anti-solvent combination.[10][12]
Solvent Screening Strategy:
-
Single Solvents: Test solubility in small vials with ~10-20 mg of crude material. Try solvents like water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene. A good single solvent will dissolve the compound when hot but not when cold. Hot water or hot ethanol are often effective for arylboronic acids.[12]
-
Solvent/Anti-Solvent Systems: If you find a solvent that dissolves your compound well at room temperature (e.g., methanol, acetone), you can add a non-polar anti-solvent (e.g., hexanes, diethyl ether) dropwise until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[15]
-
Recommended Systems to Try:
-
Ethanol / Water
-
Acetone / Hexanes
-
Ethyl Acetate / Hexanes
-
Toluene
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification technique for this compound? A: There is no single "best" method, as the optimal technique depends on the specific impurities present. However, a robust starting point is an acid/base workup followed by recrystallization . This combination effectively removes both neutral organic impurities and baseline materials, often yielding a highly pure product without the need for chromatography.
Q: How should I store my purified this compound to ensure its stability? A: Boronic acids are sensitive to heat, light, and moisture. To prevent degradation (boroxine formation and protodeborylation), store the purified solid in a tightly sealed, opaque container at a low temperature (e.g., 4°C).[16] Storing under an inert atmosphere (nitrogen or argon) is also recommended for long-term stability.
Q: Can I use my crude product (~90% pure by NMR) directly in a Suzuki coupling reaction? A: While sometimes possible, it is highly discouraged. Impurities can have a detrimental effect on catalytic reactions. Boroxines can alter the stoichiometry of your reaction, as one mole of boroxine contains three moles of the reactive species. Other impurities may interfere with the palladium catalyst, leading to lower yields and the formation of difficult-to-remove byproducts. Always strive to use the purest possible material for cross-coupling reactions.
Experimental Protocols
Protocol 1: Purification by Acid/Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) solution (3 x 10 mL). The boronic acid will move into the aqueous layer as its sodium salt. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL) to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 by adding 2M hydrochloric acid (HCl) dropwise with stirring. The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles. The choice of solvent is critical and should be determined by small-scale screening first. This example uses an ethanol/water system.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mother liquor.
-
Drying: Dry the crystals under vacuum.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chemscene.com [chemscene.com]
Technical Support Center: (1-Chloroisoquinolin-6-yl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (1-Chloroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Dual Reactivity of this compound
This compound is a versatile bifunctional reagent, featuring both a nucleophilic boronic acid and an electrophilic chloro-substituted isoquinoline core. This duality makes it a valuable building block for the synthesis of complex molecules, allowing for sequential or differential functionalization. However, this reactivity also presents unique challenges. This guide will address the most common side reactions and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Additionally, given the chloro-substituent, hydrodehalogenation of the isoquinoline core can also occur.
Q2: My reaction is showing low to no conversion of the starting materials. What are the likely causes?
A2: Low conversion is a frequent issue, often stemming from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or may have decomposed.
-
Inefficient Oxidative Addition: The C-Cl bond on the electron-deficient isoquinoline ring can be challenging to activate.
-
Poor Base Selection: The base may be too weak to promote the crucial transmetalation step effectively.
-
Reagent Instability: The boronic acid itself might be degrading under the reaction conditions.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is this, and how can I prevent it?
A3: This byproduct is the result of homocoupling , where two molecules of the boronic acid couple to form a biaryl species. This is often promoted by the presence of oxygen in the reaction mixture. Rigorous degassing of solvents and reaction vessels, and maintaining an inert atmosphere (e.g., argon or nitrogen) are critical to minimize this side reaction.[1]
Q4: My desired product is contaminated with 1-isoquinoline (the dechlorinated starting material). What causes this?
A4: This side product arises from hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace water. Using anhydrous solvents and bases is crucial to suppress this pathway.
Q5: How can I improve the stability of this compound during the reaction?
A5: Heteroaromatic boronic acids can be unstable, especially under basic conditions at elevated temperatures. To mitigate degradation, you can:
-
Use the corresponding boronic ester (e.g., a pinacol ester), which is generally more stable and releases the boronic acid slowly in situ.
-
Employ milder bases and lower reaction temperatures if the reactivity of your coupling partner allows.
-
Minimize reaction time through careful monitoring.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting common issues.
Problem 1: Significant Protodeboronation
Symptoms:
-
Formation of isoquinoline as a major byproduct.
-
Low yield of the desired cross-coupled product.
-
Consumption of the boronic acid without corresponding product formation.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by aqueous acids or bases and can be accelerated at higher temperatures.[2][3] For heteroaromatic boronic acids, this process can be particularly facile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive protodeboronation.
Problem 2: Excessive Homocoupling of the Boronic Acid
Symptoms:
-
Formation of 6,6'-biisoquinoline-1,1'-dichloro as a significant byproduct.
-
Reduced yield of the desired cross-coupled product.
Causality: Homocoupling is the palladium-mediated dimerization of the boronic acid. This side reaction is often initiated by Pd(II) species, which can be present from the precatalyst or formed by the oxidation of the active Pd(0) catalyst by residual oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound, the aryl bromide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for the successful coupling of challenging substrates like chloro-isoquinolines. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-3 | Excellent for electron-rich and sterically hindered aryl chlorides. |
| Pd(OAc)₂ | XPhos | 1-3 | Another highly effective Buchwald-type ligand for challenging couplings. |
| Pd(PPh₃)₄ | - | 2-5 | A general catalyst, may require higher temperatures and longer reaction times. |
| PEPPSI™-IPr | - | 1-3 | An N-heterocyclic carbene (NHC) based catalyst, often highly active. |
This table provides general recommendations. Optimal conditions should be determined experimentally.
Visualizing the Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Conclusion
While this compound is a powerful synthetic tool, its successful application hinges on understanding and mitigating potential side reactions. By carefully selecting the catalyst, ligand, base, and solvent, and by ensuring anhydrous and oxygen-free conditions, researchers can minimize protodeboronation, homocoupling, and hydrodehalogenation, thereby maximizing the yield of the desired cross-coupled product. This guide provides a robust framework for troubleshooting and optimizing your reactions, enabling the efficient synthesis of novel isoquinoline-based compounds for drug discovery and development.
References
Technical Support Center: (1-Chloroisoquinolin-6-yl)boronic acid
Welcome to the technical support center for (1-Chloroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose reaction failures, optimize your conditions, and achieve successful outcomes in your synthetic endeavors.
I. Quick Reference: Reagent Overview
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1800484-01-8 | [1][2] |
| Molecular Formula | C₉H₇BClNO₂ | [1][2] |
| Molecular Weight | 207.42 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Storage | Store at room temperature or 4°C, protect from moisture | [1][2] |
| Purity | Typically ≥95% | [1][2] |
II. Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction shows no product formation, and I have recovered mostly starting materials. What are the likely causes?
Answer:
Failure to form the desired product with recovery of starting materials typically points to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For the coupling of this compound, the most common culprits are inefficient oxidative addition to the C-Cl bond and catalyst deactivation.
Root Cause Analysis & Solutions:
-
Inefficient Oxidative Addition: The carbon-chlorine bond in 1-chloroisoquinoline is less reactive than corresponding C-Br or C-I bonds.[3][4] Your catalytic system may not be active enough to break this bond.
-
Solution 1: Enhance Catalyst/Ligand System. Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the palladium center and promote the oxidative addition step.[5][6] Consider ligands like SPhos, XPhos, or other Buchwald-type ligands which are proven to be effective for heteroaryl chlorides.[7]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[8] Increase the temperature in 10-20 °C increments, monitoring for any decomposition.
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing can lead to oxidation of the Pd(0) active species to inactive Pd(II).[3][8]
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[3] This process can sometimes be inefficient.
Question 2: My reaction is sluggish and gives a low yield of the coupled product, along with a significant amount of isoquinoline (the deboronated side product). Why is this happening?
Answer:
The formation of isoquinoline as a major byproduct points directly to a well-known side reaction called protodeboronation .[11] This is the cleavage of the C-B bond of your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[8][11] This side reaction competes directly with the desired transmetalation step of the Suzuki coupling. Heteroaryl boronic acids are particularly susceptible to this issue.[8][12][13]
Root Cause Analysis & Solutions:
-
Instability of the Boronic Acid: this compound, like many heteroaryl boronic acids, can be unstable under the thermal and/or basic conditions of the reaction.[14]
-
Solution 1: Use a Milder Base or Anhydrous Conditions. While a strong base is needed to activate the boronic acid for transmetalation, excessively harsh basic conditions (especially with aqueous media) can accelerate protodeboronation.[12][15] Consider switching from a strong base like NaOH to K₃PO₄ or Cs₂CO₃, which are often effective and can sometimes be used under nearly anhydrous conditions.[5][8]
-
Solution 2: Use a Boronic Acid Surrogate. To circumvent instability, you can use a more stable derivative that slowly releases the boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and have been shown to dramatically improve yields in couplings with unstable boronic acids.[14] Potassium trifluoroborate salts are another air-stable alternative.[16]
-
-
Slow Transmetalation: If the transmetalation step is slow, it gives the boronic acid more time to decompose via protodeboronation.
-
Solution: Optimize Base and Solvent. The choice of base is critical for activating the boronic acid.[17] A strong base like K₃PO₄ or Cs₂CO₃ is often required.[5] The reaction often benefits from a biphasic solvent system (e.g., dioxane/water or toluene/water), as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][5]
-
Question 3: I am observing the formation of 1-isoquinolinone as a major byproduct. What is causing this?
Answer:
The presence of 1-isoquinolinone suggests that the 1-chloro group is undergoing hydrolysis. This is a competitive reaction pathway where water or hydroxide ions attack the electrophilic carbon at the C1 position of the isoquinoline ring, displacing the chloride. This can be particularly problematic under basic, aqueous conditions at elevated temperatures.[18]
Root Cause Analysis & Solutions:
-
Hydrolysis of the C-Cl Bond: The C1 position of isoquinoline is activated towards nucleophilic substitution. Under basic and aqueous conditions, hydrolysis can compete with the desired Suzuki coupling.
-
Solution 1: Use Anhydrous Conditions. If possible, switch to a truly anhydrous solvent (like dry dioxane or toluene) and an anhydrous base (like finely powdered, dry K₃PO₄).[8] This minimizes the concentration of water and hydroxide, thereby suppressing the hydrolysis side reaction.
-
Solution 2: Lower Reaction Temperature. Since hydrolysis is often accelerated by heat, running the reaction at the lowest effective temperature can help minimize this byproduct. This must be balanced with the temperature required for efficient oxidative addition.
-
Solution 3: Modify the Reaction Sequence. In some challenging cases where a functional group is sensitive to reaction conditions, it may be necessary to perform the Suzuki coupling at a different position first or to introduce the chloro group at a later stage in the synthesis.[18]
-
III. Visual Troubleshooting Guide
The following diagram provides a decision tree to help diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound.
Caption: Decision tree for troubleshooting reaction failures.
IV. Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A: Boronic acids are sensitive to moisture and air, which can lead to decomposition. Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[1][2] For long-term storage, refrigeration (4°C) is recommended.[2] When weighing and handling the reagent, try to minimize its exposure to the atmosphere.
Q2: Can I use a different palladium source than what is recommended? A: Yes, various palladium sources can be effective, but the choice is critical. For challenging substrates like heteroaryl chlorides, pre-catalysts that readily form monoligated Pd(0) species are often superior. While Pd(PPh₃)₄ can work, modern systems based on bulky, electron-rich phosphine ligands (like Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) often provide higher yields and faster reaction times.[5][17][19]
Q3: Is water necessary in my reaction? A: It depends on your base. For many common bases like K₂CO₃, Na₂CO₃, and K₃PO₄, a small amount of water is often beneficial or even necessary to dissolve the base and facilitate the formation of the active boronate species required for transmetalation.[5][7] However, as discussed in Question 3 of the troubleshooting guide, excessive water can lead to hydrolysis of the 1-chloroisoquinoline. Finding the optimal ratio of organic solvent to water is a key aspect of optimization.
Q4: What is the general mechanism for the Suzuki-Miyaura coupling? A: The reaction proceeds via a catalytic cycle involving a palladium catalyst.
References
- 1. 1-chloroisoquinolin-6-yl-6-boronic acid 95% | CAS: 1800484-01-8 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
stability issues of (1-Chloroisoquinolin-6-yl)boronic acid in solution
Welcome to the dedicated technical support guide for (1-Chloroisoquinolin-6-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the inherent stability challenges of this versatile building block. Our goal is to provide you with the expertise and practical solutions required to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable reagent in modern synthetic chemistry, particularly for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, like many heteroaryl boronic acids, it is susceptible to degradation in solution, which can lead to inconsistent reaction outcomes, low yields, and purification difficulties.[2][3] This guide provides a framework for understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways my this compound degrades in solution?
A1: There are three principal degradation pathways that affect aryl and heteroaryl boronic acids, including your compound.[2][4] Understanding these is the first step to preventing them.
-
Protodeboronation: This is the most common failure mode, where the carbon-boron bond is cleaved and replaced with a hydrogen atom, yielding 1-chloroisoquinoline.[2] This process is often accelerated by heat, the presence of aqueous bases, or the palladium catalyst itself.[2][3]
-
Oxidation: Exposure to air (oxygen) can oxidize the boronic acid moiety to a hydroxyl group, forming 1-chloroisoquinolin-6-ol.[2] This is a significant issue, as the resulting phenol can introduce impurities and consume your starting material.
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[2][5] While this is often a reversible equilibrium, the formation of boroxines complicates accurate quantification and stoichiometry, leading to reproducibility issues.[2]
Caption: Primary degradation pathways for this compound.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the most likely cause?
A2: Low yields are frequently tied to the degradation of the boronic acid before or during the reaction.[5][6] The most common reasons include:
-
Poor Reagent Quality: The boronic acid may have degraded during storage. It is hygroscopic and sensitive to air.[5]
-
Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or the presence of excessive water in the solvent can accelerate protodeboronation.[5]
-
In-situ Decomposition: The combination of base, heat, and the palladium catalyst required for the Suzuki coupling creates an environment where degradation pathways kinetically compete with the desired cross-coupling reaction.[3][4]
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical to ensure its integrity. The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][7] For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is highly recommended.[5][8] Always handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[7]
Q4: I see some oily or sticky material in my solid boronic acid. Is it still usable?
A4: This physical change often indicates the formation of boroxines from dehydration.[5] For many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[5] However, this signifies that the material is not pure, which will affect the accuracy of your weighings and reaction stoichiometry. For critical applications, it is best to use fresh, high-purity material or consider one of the stabilization strategies outlined below.
Q5: Are there more stable alternatives I can use instead of the free boronic acid?
A5: Absolutely. Using a more stable derivative that slowly releases the boronic acid in situ is a highly effective strategy.[3][4] This approach protects the sensitive C-B bond until it is needed in the catalytic cycle. The most common and effective alternatives are:
-
Pinacol Esters: These are significantly more stable to purification and storage than the free boronic acid.[9]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline, air-stable solids that can be stored on the benchtop.[3][4] They undergo slow, controlled hydrolysis under the basic conditions of the Suzuki reaction, releasing the boronic acid at a rate that promotes cross-coupling over degradation.[3]
-
Trifluoroborate Salts (KBF₃): These salts are also highly crystalline and stable solids.[5][9]
Caption: The slow-release strategy using a stable MIDA boronate precursor.
Troubleshooting Guides
Guide 1: Diagnosing a Failed Suzuki-Miyaura Coupling
Use this decision tree to pinpoint the cause of a low-yielding or failed reaction.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Guide 2: Assessing Boronic Acid Stability in Solution
Before running a large-scale reaction, it is prudent to assess the stability of your boronic acid under your planned reaction conditions.
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in your reaction solvent (e.g., dioxane/water).
-
Set Up Test Conditions: In separate vials, mix the boronic acid solution with the base you intend to use (e.g., K₃PO₄, K₂CO₃). Keep one vial as a control (boronic acid in solvent only).
-
Incubate: Heat the vials to your intended reaction temperature.
-
Monitor Over Time: At set time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each vial.
-
Analyze: Quench the aliquot and analyze by HPLC or UPLC-MS to quantify the amount of remaining boronic acid and identify the formation of degradation products like 1-chloroisoquinoline.[10][11]
This experiment will give you a clear indication of the compound's half-life under your specific conditions and help you optimize for stability.
Key Protocols & Methodologies
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Degradation
This protocol incorporates best practices to mitigate the instability of this compound.
| Parameter | Recommendation | Rationale |
| Boronic Acid | Use fresh, high-purity solid. | Minimizes starting with already degraded material.[5] |
| Equivalents | 1.2 - 1.5 equivalents. | A slight excess can compensate for some in-situ degradation. |
| Solvent | Anhydrous, degassed 1,4-Dioxane / H₂O (e.g., 5:1). | Oxygen and excess water promote degradation pathways.[3][5] |
| Base | K₃PO₄ or K₂CO₃ (anhydrous). | These bases are effective for the coupling while being standard choices.[3][12] |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%). | A modern, highly active catalyst system can promote coupling at lower temperatures and shorter times.[3] |
| Temperature | 60 - 80 °C. | Avoid excessive heat which accelerates protodeboronation.[3][5] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Prevents oxidative degradation of the boronic acid and catalyst.[5] |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound (1.2 eq), and base (2-3 eq).
-
Seal the vessel and purge thoroughly with an inert gas (e.g., argon).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and monitor its progress closely using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup.
Protocol 2: Analytical Monitoring by HPLC
A stability-indicating HPLC method is essential for quantifying the boronic acid and its primary degradant, 1-chloroisoquinoline.[10]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters XTerra MS C18). |
| Mobile Phase A | 10 mM Ammonium Acetate in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Detection | UV (e.g., at 254 nm). |
| Sample Diluent | Aprotic solvent like acetonitrile. |
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: (1-Chloroisoquinolin-6-yl)boronic acid Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting cross-coupling reactions involving (1-Chloroisoquinolin-6-yl)boronic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific substrate and achieve successful reaction outcomes. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Substrate-Specific Challenges
This compound presents a unique combination of challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Acknowledging these challenges is the first step toward effective troubleshooting.
-
The Electrophile Challenge (C-Cl bond): The carbon-chlorine bond on the isoquinoline ring is significantly less reactive than its bromide or iodide counterparts. Activating this bond requires a highly active catalyst, which is typically achieved by using electron-rich and sterically bulky phosphine ligands.[1][2][3]
-
The Nucleophile Challenge (Heteroaromatic Boronic Acid): Heteroaromatic boronic acids are notoriously prone to decomposition via pathways like protodeboronation, especially under basic aqueous conditions.[1][4][5][6] The nitrogen atom in the isoquinoline ring can also act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis.[4][7][8]
-
Reagent Stability: While many boronic acids are stable, heteroaromatic versions can be sensitive to air and moisture over time, leading to lower effective concentrations in your reaction.[9] It is crucial to use fresh or properly stored reagents.
Part 2: Systematic Troubleshooting Guide (FAQ Format)
This section is structured as a series of questions addressing common failure modes. Each answer provides potential causes and actionable solutions.
Q1: My reaction shows no conversion, and I've recovered only starting materials. What's the primary suspect?
Answer: Zero conversion typically points to a fundamental issue with catalyst activation or the integrity of your reagents.
Possible Causes & Solutions:
-
Inactive Catalyst: The most common issue is the failure to generate the active Pd(0) species.
-
Insight: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[1][10] This reduction can be inefficient or fail if conditions aren't right.
-
Solution:
-
Switch to a Pd(0) Source: Use a precatalyst like Pd₂(dba)₃ or a modern, pre-formed Pd(0) catalyst (e.g., Buchwald precatalysts like XPhos Pd G3) which ensures a more reliable generation of the active catalyst.[2]
-
Check Your Ligand: For C-Cl bond activation, standard ligands like PPh₃ are often insufficient. Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr.[1][2][8][10] These ligands promote the difficult oxidative addition step.[1][2]
-
-
-
Reagent Degradation (The Boronic Acid): Your boronic acid may have decomposed on the shelf or in the reaction pot before coupling.
-
Insight: Heteroaromatic boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of moisture and base.[5][6][11]
-
Diagnostic Test: Run a crude ¹H NMR or LC-MS on your starting boronic acid to confirm its purity and structure.
-
Solution:
-
Use freshly purchased or recently opened boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly robust and designed for the "slow release" of the boronic acid under reaction conditions, minimizing its decomposition.[6][9]
-
-
-
Poor Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.[1][2]
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. Use techniques like freeze-pump-thaw (for Schlenk line setups) or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[12]
-
Q2: I see some product, but the reaction stalls at low conversion (e.g., <30%). What could be causing this?
Answer: Stalled reactions often indicate catalyst deactivation or an imbalance in the catalytic cycle's kinetics.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active catalyst is being consumed or inhibited during the reaction.
-
Insight: The nitrogen atom on the isoquinoline ring can coordinate to the palladium center, forming an off-cycle, inactive complex.[4][7][8] This is a common issue with nitrogen-containing heterocycles.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes help prevent substrate inhibition by competing for coordination sites on the palladium.
-
Use Specialized Ligands: Certain ligands are designed to be less susceptible to substrate inhibition. Screening different bulky phosphine ligands is a valid strategy.
-
Consider Additives: In some cases, Lewis acids like trimethyl borate have been shown to bind to Lewis-basic heterocycles, preventing them from poisoning the palladium catalyst.[4]
-
-
-
Slow Transmetalation: The transfer of the isoquinoline group from boron to palladium is a critical step and can be rate-limiting.
-
Insight: Transmetalation requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The choice of base and solvent system is crucial.
-
Solution:
-
Base Optimization: Stronger bases often accelerate transmetalation. If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][13]
-
Solvent System: A small amount of water is often necessary to dissolve inorganic bases and facilitate the formation of the active boronate species.[1][12] Common solvent systems include dioxane/water, toluene/water, or THF/water.[1] However, for substrates very prone to protodeboronation, strictly anhydrous conditions with an organic-soluble base (e.g., TMSOK) might be beneficial.[4]
-
-
Q3: My main side product is 1-chloroisoquinoline (from protodeboronation) or biphenyl (from homocoupling of my other coupling partner). How can I minimize these?
Answer: These side products point directly to specific competing reaction pathways that are outcompeting your desired cross-coupling.
Possible Causes & Solutions:
-
Protodeboronation: The C-B bond is breaking faster than the C-C bond is forming.
-
Insight: This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[5][6][14]
-
Solution:
-
Use Milder Conditions: Try lowering the reaction temperature. While C-Cl activation often requires heat, a highly active catalyst/ligand system might allow for lower temperatures (e.g., 60-80 °C instead of >100 °C).[9]
-
Anhydrous Conditions: As mentioned, switching to anhydrous solvents and bases can suppress this water-mediated side reaction.[4]
-
Use Boronic Acid Surrogates: MIDA boronates or trifluoroborate salts are designed to release the boronic acid slowly, keeping its instantaneous concentration low and thus minimizing decomposition.[6][9]
-
-
-
Homocoupling: The boronic acid is coupling with itself.
-
Insight: This is typically promoted by the presence of Pd(II) species and oxygen.[1] If your precatalyst is Pd(II), and its reduction to Pd(0) is slow, homocoupling can occur as a competing pathway.
-
Solution:
-
Part 3: Experimental Protocols & Data
Workflow for Diagnosing a Failed Reaction
This workflow provides a logical sequence for troubleshooting.
Caption: A decision-tree workflow for systematic troubleshooting.
Table 1: Recommended Starting Conditions for Screening
This table provides experimentally validated starting points for difficult Suzuki-Miyaura couplings involving heteroaryl chlorides.
| Parameter | Condition A (Robust Standard) | Condition B (For Protodeboronation-Prone) | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | G3 precatalysts ensure reliable Pd(0) generation. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | XPhos (4 mol%) | RuPhos (2.5 mol%) | Bulky, electron-rich ligands are essential for C-Cl activation.[1][2] RuPhos can sometimes offer different reactivity profiles. |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (3 equiv) | K₃PO₄ is a strong base that effectively promotes transmetalation.[12] K₂CO₃ is milder and may reduce protodeboronation. |
| Solvent | Dioxane/H₂O (5:1) | Toluene (anhydrous) | Aqueous conditions facilitate base solubility and boronate formation.[1] Anhydrous conditions minimize protodeboronation.[4] |
| Temperature | 100 °C | 80 °C | Higher temperatures are often needed for C-Cl activation, but lower temperatures can preserve unstable reagents. |
General Protocol for a Control Experiment
To validate your system, run a known "easy" coupling to ensure your catalyst, solvent, and general technique are sound.
-
To a dry Schlenk flask, add 4-bromotoluene (1 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2 equiv), and the catalyst system you are trying to troubleshoot (e.g., Pd(dppf)Cl₂ (3 mol%)).
-
Seal the flask, evacuate, and backfill with Argon (repeat 3 times).
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction at 80-90 °C overnight.
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR.
-
Expected Outcome: You should see high conversion to 4-methyl-1,1'-biphenyl. If this simple reaction fails, it points to a problem with your reagents (e.g., bad palladium source) or technique (e.g., insufficient degassing), not the specific substrates.[12]
-
Visualizing the Problem: Competing Pathways
The success of your reaction depends on the rate of the productive catalytic cycle (k_cat) being much faster than the rates of decomposition pathways (k_decomp).
Caption: The race between the productive cycle and side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of (1-Chloroisoquinolin-6-yl)boronic acid and its Derivatives
Introduction
(1-Chloroisoquinolin-6-yl)boronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a prevalent scaffold in numerous biologically active compounds, while the chloro- and boronic acid moieties provide orthogonal handles for synthetic diversification, most notably through Suzuki-Miyaura cross-coupling reactions.[1] The precise and comprehensive characterization of this building block is not merely a quality control checkpoint; it is fundamental to ensuring the reproducibility of synthetic outcomes and the structural integrity of downstream products. Impurities or structural ambiguities, such as the presence of boroxines (trimeric anhydrides), can drastically alter reactivity and lead to failed experiments or impure final compounds.[2][3]
This guide provides an in-depth comparison of analytical techniques for the robust characterization of this compound and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals. Each technique is presented with field-proven insights to navigate the unique challenges posed by organoboron compounds.[4][5]
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular framework.
Expertise & Causality: Overcoming the Boronic Acid Challenge
A primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[2][6] This equilibrium between the monomer and various oligomers can lead to broad signals or complex, uninterpretable spectra.
The strategic choice of solvent is critical:
-
d₄-Methanol (CD₃OD): This is often the solvent of choice. Methanol can form methylboronate esters, Ar-B(OMe)₂, or engage in hydrogen bonding that disrupts the oligomerization equilibrium, typically resulting in sharper, more defined spectra corresponding to a single, well-behaved species.[6]
-
DMSO-d₆: A common alternative that can also disrupt oligomerization, though spectra may be slightly broader than in methanol. The acidic B(OH)₂ protons are often visible in DMSO-d₆.
-
CDCl₃: Generally avoided for free boronic acids due to poor solubility and its inability to prevent boroxine formation, which can lead to confusing spectra.[6]
¹H NMR Spectroscopy
This experiment confirms the presence and connectivity of protons on the isoquinoline ring. The aromatic region will display a series of doublets and singlets characteristic of the substitution pattern.
Expected ¹H NMR Spectral Features (Illustrative, in CD₃OD):
-
Aromatic Protons (δ 7.5 - 9.0 ppm): A set of distinct signals corresponding to the five protons on the isoquinoline core. 2D NMR experiments like COSY are essential for assigning specific proton-proton correlations.
-
B(OH)₂ Protons: These are acidic protons and rapidly exchange with deuterated solvents like CD₃OD, rendering them invisible. In anhydrous DMSO-d₆, they may appear as a broad singlet.
¹³C NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. The spectrum will show nine distinct signals for the nine carbon atoms of the isoquinoline ring.
Expected ¹³C NMR Spectral Features (Illustrative, in CD₃OD):
-
C-B Carbon (δ ~130 ppm, broad): The carbon atom directly attached to the boron often appears as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
C-Cl Carbon (δ ~150 ppm): The carbon bearing the chlorine atom is typically shifted downfield.
-
Other Aromatic Carbons (δ 120-145 ppm): The remaining seven carbon signals will appear in the aromatic region.[7][8][9] Unambiguous assignment requires 2D experiments like HMQC and HMBC to correlate carbons with their attached protons.
¹¹B NMR Spectroscopy
¹¹B NMR is a direct and highly sensitive method for probing the chemical environment of the boron atom.[10] It is exceptionally useful for distinguishing between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate ester or borate species.
-
sp² Boronic Acids (R-B(OH)₂): Typically resonate in the range of δ +25 to +35 ppm .[11]
-
sp³ Boronate Esters/Borates: Resonate significantly upfield, usually in the range of δ +5 to +15 ppm .[10]
A single, relatively sharp peak in the δ +25 to +35 ppm range is a strong indicator of a clean, monomeric boronic acid sample under the given analytical conditions.
| Technique | Information Gained | Key Considerations |
| ¹H NMR | Proton environment, coupling | Solvent choice is critical to prevent signal broadening. |
| ¹³C NMR | Carbon skeleton | C-B signal is often broad. 2D NMR needed for full assignment. |
| ¹¹B NMR | Boron hybridization state (sp² vs. sp³) | Fast and definitive for assessing monomer vs. borate/ester form.[10] |
Mass Spectrometry (MS): Absolute Molecular Weight Confirmation
MS is indispensable for confirming the molecular weight and providing clues about the compound's fragmentation, which further supports the proposed structure.
Expertise & Causality: Navigating Fragmentation and Dehydration
Free boronic acids can behave poorly under typical MS conditions. The high-energy ionization process can easily induce dehydration, leading to the observation of ions corresponding to [M-H₂O+H]⁺ or [M-2H₂O+H]⁺. Furthermore, trimerization to boroxines can complicate the spectrum, showing ions at much higher m/z values.[2]
Recommended Approach: Electrospray Ionization (ESI) ESI is a soft ionization technique that is well-suited for this analysis. An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with an ESI-MS provides the dual benefit of purity assessment and mass confirmation in a single run.[12]
Expected Mass Spectrum Features (Positive ESI Mode):
-
Molecular Ion Peak [M+H]⁺: For C₉H₇BClNO₂, the expected monoisotopic mass is 207.02. The [M+H]⁺ ion should be observed at m/z 208.03 . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible for this peak (i.e., a peak at m/z 210.03 with ~1/3 the intensity).
-
Dehydration Fragments: It is common to observe an ion at m/z 190.02 , corresponding to [M-H₂O+H]⁺.
-
Characteristic Boron Fragmentation: In some cases, fragmentation can lead to the loss of the boronic acid group or the formation of BO⁻ and BO₂⁻ ions in negative mode.[13]
| Ion Species | Expected m/z (Monoisotopic) | Significance |
| [M+H]⁺ | 208.03 | Confirms molecular weight of the parent compound. |
| [M(³⁷Cl)+H]⁺ | 210.03 | Confirms the presence of one chlorine atom. |
| [M-H₂O+H]⁺ | 190.02 | Common water loss fragment for boronic acids.[2] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary method for quantifying the purity of this compound and separating it from potential synthetic precursors, byproducts, or degradation products.
Expertise & Causality: Method Development Strategy
The polar and somewhat acidic nature of the boronic acid group, combined with the hydrophobic isoquinoline core, requires careful method development. Secondary interactions between the boronic acid and residual silanols on standard silica-based columns can cause significant peak tailing.
Column Selection:
-
Modern C18 Columns: A high-quality, end-capped C18 column is the workhorse for this analysis. Columns with technologies designed to minimize metal-analyte interactions (e.g., Waters MaxPeak™ Premier) can significantly improve peak shape.[14]
-
Mixed-Mode Columns: Columns like SIELC's Primesep P, which offer both reversed-phase and ion-exchange characteristics, can provide alternative selectivity for separating closely related impurities.[15]
Mobile Phase Optimization:
-
Acidic Modifiers: A mobile phase of acetonitrile and water with 0.1% formic acid is a standard starting point. The low pH suppresses the ionization of the boronic acid, improving retention and peak shape on a C18 column.
-
Buffers: Using a buffer like 10 mM ammonium acetate can provide better pH control and reproducibility compared to formic acid alone.[12]
Experimental Protocol: A Self-Validating HPLC-UV/MS Method
This protocol integrates UV detection for quantification and MS detection for peak identity confirmation.
-
System: UHPLC system with a PDA (Photodiode Array) detector and a coupled ESI-MS.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.
-
Detection:
-
PDA: Monitor at 254 nm and 280 nm. Purity is calculated based on the area percent of the main peak.
-
MS: Scan from m/z 100-500 in positive ESI mode to confirm the mass of the main peak and any impurities.
-
Trustworthiness: The combination of retention time, UV spectrum (from PDA), and mass-to-charge ratio (from MS) provides a highly confident identification and purity assessment.
Supplementary Characterization: FT-IR and Elemental Analysis
While NMR, MS, and HPLC form the core characterization battery, FT-IR and Elemental Analysis provide valuable corroborating data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3200-3500 (broad) | O-H stretch | Confirms the hydroxyl groups of the boronic acid. |
| ~1600, ~1480 | C=C / C=N stretch | Aromatic and heteroaromatic ring vibrations. |
| 1350-1450 | B-O stretch | Characteristic of the boronic acid moiety.[16] |
| 1000-1100 | B-C stretch | Confirms the carbon-boron bond.[17] |
| 700-800 | C-Cl stretch | Confirms the presence of the chloro-substituent. |
Elemental Analysis (Combustion Analysis)
Elemental analysis provides the percentage composition of C, H, and N, which is compared against the theoretical values for the molecular formula C₉H₇BClNO₂. This is a fundamental test of bulk purity.[18]
-
Theoretical Values: C=52.14%, H=3.40%, N=6.75%
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values to confirm the empirical formula and indicate high purity.
Comparative Guide & Recommended Analytical Workflow
No single technique is sufficient. A logical, multi-faceted approach ensures the highest confidence in the material's identity, purity, and structure.
Caption: Recommended workflow for comprehensive analytical characterization.
-
Initial Identity Confirmation (NMR & MS): Begin with NMR to confirm the chemical structure and ¹¹B NMR to verify the sp² boron state. Concurrently, run an LC-MS to confirm the molecular weight and chlorine isotopic pattern. If the structure and mass are incorrect, the material fails.
-
Quantitative Purity Assessment (HPLC): Use a validated HPLC-PDA method to determine the purity, expressed as area percent. This is the primary quantitative measure of sample purity.
-
Corroborating Evidence (FT-IR & Elemental Analysis): Use FT-IR as a quick check for the expected functional groups. For final batch release or publication, elemental analysis provides critical confirmation of the empirical formula and bulk purity, cross-validating the HPLC results.
By integrating these techniques, researchers can build a comprehensive and self-validating data package for this compound, ensuring the quality and reliability of this critical synthetic building block.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 5. Wiley-VCH - The Chemistry of Organoboron Compounds, 2 Volume Set [wiley-vch.de]
- 6. reddit.com [reddit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 9. ISOQUINOLINE N-OXIDE(1532-72-5) 13C NMR spectrum [chemicalbook.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Senior Application Scientist's Guide to Interpreting NMR Spectra of (1-Chloroisoquinolin-6-yl)boronic Acid and Its Common Impurities
For researchers in medicinal chemistry and materials science, (1-chloroisoquinolin-6-yl)boronic acid is a valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] However, the utility of this reagent is intrinsically linked to its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of quality control for such compounds, providing a detailed fingerprint of the molecular structure and revealing the presence of process-related impurities or degradation products.
This guide provides an in-depth analysis of the ¹H and ¹¹B NMR spectra of this compound. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and spectral appearance, compare the desired product with its most common alternative form—the boroxine—and provide robust experimental protocols to ensure data integrity.
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A primary challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3][4] This equilibrium is highly sensitive to the presence of water, solvent, and temperature, meaning that a sample of this compound is often a mixture of the monomer and the boroxine trimer.[5] Understanding the spectral manifestations of this equilibrium is paramount for accurate interpretation.
Below is a diagram illustrating the equilibrium between the boronic acid monomer and its corresponding boroxine trimer.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Reactions with (1-Chloroisoquinolin-6-yl)boronic Acid and a Phenylboronic Acid Alternative
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the isoquinoline scaffold remains a cornerstone of medicinal chemistry. Its prevalence in biologically active compounds necessitates robust and efficient synthetic and analytical methodologies. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of carbon-carbon bonds, and boronic acids are key reagents in this transformation.[1] This guide provides an in-depth comparison of the mass spectrometry analysis of Suzuki-Miyaura reactions involving two distinct boronic acid reagents: (1-Chloroisoquinolin-6-yl)boronic acid , a specialized heterocyclic building block, and a more common alternative, (4-methoxyphenyl)boronic acid .
This document is not a rigid template but rather a dynamic guide designed to provide both practical, step-by-step protocols and the underlying scientific rationale for experimental choices. We will delve into the nuances of reaction monitoring by mass spectrometry, highlighting the differences in analytical considerations for these two reagents and providing supporting data to inform your experimental design.
The Strategic Importance of Boronic Acids in Isoquinoline Synthesis
The isoquinoline core is a privileged structure in a multitude of approved drugs and clinical candidates.[2] The functionalization of this scaffold, particularly at the 1-position, is a common strategy for modulating pharmacological activity. This compound is a valuable synthon as it allows for the direct introduction of a pre-functionalized isoquinoline moiety. The chloro-substituent can serve as a handle for further diversification.
In contrast, a more conventional approach involves the coupling of a simpler arylboronic acid, such as (4-methoxyphenyl)boronic acid, to a halogenated isoquinoline precursor. The choice between these strategies depends on the overall synthetic route, the desired final compound, and the commercial availability of starting materials. Understanding the analytical implications of each approach is critical for efficient process development and quality control.
Comparative Reaction Schemes
For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of each boronic acid with a suitable aryl bromide partner to generate a 1-arylisoquinoline derivative.
Reaction 1: Coupling with this compound
Reaction 2: Coupling with (4-methoxyphenyl)boronic acid (Alternative)
These representative reactions will form the basis for our comparative mass spectrometry analysis.
Mass Spectrometry Analysis: A Tale of Two Reagents
The analytical strategy for monitoring these reactions by mass spectrometry must account for the distinct physicochemical properties of the key reagents and expected products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application, offering the sensitivity and selectivity required for real-time reaction monitoring and impurity profiling.[3]
Key Analytical Differences
| Feature | This compound Reaction | (4-methoxyphenyl)boronic acid Reaction (Alternative) |
| Chromatographic Behavior | The boronic acid is more polar and may exhibit challenging peak shapes. The product is a larger, more complex heterocyclic system. | The boronic acid is less polar and generally exhibits good chromatographic behavior. The product is a simpler 1-arylisoquinoline. |
| Ionization Efficiency | The isoquinoline nitrogen provides a readily ionizable site for positive mode electrospray ionization (ESI+). | The isoquinoline nitrogen in the product also ensures good ionization in ESI+. |
| Isotopic Signature | The presence of a chlorine atom in the starting material provides a characteristic M/M+2 isotopic pattern, which is a useful diagnostic tool.[4][5] | No distinctive isotopic signature in the starting materials or product. |
| Potential Byproducts | Homocoupling of the boronic acid, protodeboronation, and reactions involving the chloro-substituent.[6] | Homocoupling of the boronic acid and protodeboronation are the primary concerns.[6] |
| Fragmentation Pattern | The fragmentation of the 1-arylisoquinoline product will be influenced by the substituents on both aromatic rings.[7] | Fragmentation will be characteristic of the 1-phenylisoquinoline core.[7] |
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a generalized workflow for the mass spectrometry analysis of both reaction types.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for the chosen parameters to ensure scientific integrity.
Suzuki-Miyaura Reaction Protocol (Generalized)
This protocol is a starting point and may require optimization based on the specific aryl halide used.
-
Reagent Preparation: To a dry reaction vial under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), the respective boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), to the reaction vial.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Causality of Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the boronic acid, which can lead to side reactions like homocoupling.[6]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]
-
Solvent Mixture: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
LC-MS/MS Analysis Protocol
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the reversed-phase column. |
| Gradient | 5-95% B over 5 minutes | A standard gradient for rapid screening of reaction progress. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | To avoid overloading the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the isoquinoline ring are readily protonated. |
| MS Scan Mode | Full Scan (m/z 100-1000) and Targeted MS/MS | Full scan for initial identification of all components, and targeted MS/MS for confirmation and quantification. |
| Collision Energy (MS/MS) | 15-40 eV (optimized for each compound) | To induce characteristic fragmentation for structural elucidation. |
Expected Mass Spectra and Fragmentation
The interpretation of mass spectra is key to understanding the reaction progress and identifying byproducts.
This compound and its Product
-
This compound: The mass spectrum will show a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of approximately 3:1).[4] The protonated molecule [M+H]⁺ will be observed.
-
1-Aryl-6-(dihydroxyboryl)isoquinoline Product: The product will also exhibit the chloro-isotopic signature. Fragmentation in MS/MS is expected to involve losses from the aryl substituent and potentially cleavage of the C-B bond.
(4-methoxyphenyl)boronic acid and its Product (Alternative)
-
(4-methoxyphenyl)boronic acid: A single major peak for the protonated molecule [M+H]⁺ is expected.
-
1-(4-Methoxyphenyl)isoquinoline Product: The protonated molecule will be the base peak. Characteristic fragmentation of the isoquinoline core involves the loss of HCN.[7] The methoxy group on the phenyl ring may lead to a neutral loss of CH₃OH or CH₂O.
The following diagram illustrates the expected primary fragmentation pathways for the 1-(4-methoxyphenyl)isoquinoline product.
Comparison of Analytical Data
The following table summarizes the expected m/z values for the key components in our comparative reactions.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₇BClNO₂ | 207.02 | 208.03 |
| 4-Bromoanisole | C₇H₇BrO | 185.97 | 186.98 / 188.98 |
| 1-(4-Methoxyphenyl)-6-(dihydroxyboryl)isoquinoline | C₁₆H₁₄BNO₃ | 279.10 | 280.11 |
| 1-Chloroisoquinoline | C₉H₆ClN | 163.02 | 164.03 / 166.03 |
| (4-methoxyphenyl)boronic acid | C₇H₉BO₃ | 152.06 | 153.07 |
| 1-(4-Methoxyphenyl)isoquinoline | C₁₆H₁₃NO | 235.10 | 236.11 |
Conclusion and Recommendations
Both this compound and more conventional arylboronic acids are valuable reagents for the synthesis of isoquinoline-based compounds. The choice of reagent will ultimately depend on the specific synthetic strategy. From an analytical perspective, the following recommendations can be made:
-
For reactions involving this compound: Leverage the chlorine isotopic signature as a powerful diagnostic tool for identifying the starting material and chlorinated products and byproducts. Be mindful of the potential for more complex chromatography due to the polarity of the boronic acid.
-
For reactions with simpler arylboronic acids: While lacking a unique isotopic handle, the analysis is generally more straightforward. Focus on developing a selective MS/MS method to differentiate the product from potential isomers and byproducts.
In all cases, a systematic approach to LC-MS/MS method development, as outlined in this guide, will ensure reliable and accurate monitoring of your Suzuki-Miyaura coupling reactions, ultimately accelerating your drug discovery and development efforts.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Reactivity of Isoquinoline Boronic Acid Isomers
Introduction: The Isoquinoline Scaffold and the Power of Boronic Acids
To the researchers, scientists, and drug development professionals who drive innovation, the isoquinoline scaffold is a familiar and highly valued structural motif. Found at the core of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic pharmaceuticals, this privileged heterocycle is a cornerstone of medicinal chemistry.[1][2][3] The ability to functionalize the isoquinoline ring at specific positions is paramount for modulating pharmacological activity, ADME properties, and overall drug efficacy.
Among the myriad tools available for C-C and C-heteroatom bond formation, transition metal-catalyzed cross-coupling reactions are preeminent. Boronic acids, in particular, have become indispensable reagents for these transformations due to their general stability, low toxicity, and high functional group tolerance.[4][5] However, when dealing with heteroaromatic systems like isoquinoline, not all boronic acid isomers are created equal. The position of the boronic acid moiety on the isoquinoline ring dramatically influences its stability and reactivity, creating a complex landscape that can challenge even seasoned chemists.
This guide provides an in-depth comparison of the reactivity of positional isomers of isoquinoline boronic acid. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their behavior, offering field-proven insights and practical protocols to help you navigate your synthetic challenges with confidence and precision.
Understanding the Battlefield: Electronic Properties of the Isoquinoline Core
The reactivity of an isoquinoline boronic acid is inextricably linked to the electronic nature of the carbon atom to which the boron is attached. The isoquinoline ring is a π-deficient benzopyridine system, but the electron-withdrawing effect of the nitrogen atom is not felt uniformly across the molecule.[6][7]
-
Positions C1 and C3: These positions are part of the pyridine ring and are the most electron-deficient. The C1 position, being α to the nitrogen, is particularly electrophilic.[6]
-
Positions C4, C5, C6, C7, C8: These positions reside on the fused benzene ring. They are significantly more electron-rich than C1 and C3, behaving more like a typical substituted benzene ring.
This electronic disparity is the primary determinant of both the stability of the boronic acid and its efficacy in the catalytic cycle of cross-coupling reactions.
A Tale of Two Rings: Comparative Reactivity of Isoquinoline Boronic Acid Isomers
The stability and reactivity of isoquinoline boronic acid isomers can be broadly categorized based on the location of the C-B bond. The most significant challenge in working with these reagents is the undesired side reaction of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[8]
The C1-Isomer: An Analogue to the "2-Pyridyl Problem"
Isoquinoline-1-boronic acid is analogous to the notoriously unstable 2-pyridyl boronic acid.[9] Its proximity to the basic nitrogen lone pair makes it highly susceptible to protodeboronation, especially under the neutral or basic conditions often employed in cross-coupling reactions.
This instability arises from the formation of a zwitterionic intermediate, which dramatically facilitates the cleavage of the carbon-boron bond.[8][9] Consequently, reactions using isoquinoline-1-boronic acid often suffer from low yields due to rapid reagent decomposition.
Key Considerations for Isoquinoline-1-boronic acid:
-
High Instability: Prone to rapid protodeboronation.
-
Mitigation Strategy: Use of more stable boronic esters (e.g., pinacol, MIDA) is strongly recommended. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[10][11]
-
Reaction Conditions: Anhydrous conditions and carefully selected bases are often necessary to achieve acceptable yields.
The C3 and C4-Isomers: A Bridge in Reactivity
-
Isoquinoline-3-boronic acid: While still on the electron-deficient pyridine ring, the C3-isomer is significantly more stable than its C1 counterpart. The nitrogen is further removed, reducing the propensity for zwitterion-mediated decomposition. Its reactivity in cross-coupling is generally moderate.
-
Isoquinoline-4-boronic acid: Situated on the carbocyclic ring but adjacent to the pyridine fusion, this isomer represents a transition. It is more electron-rich and stable than the C1 and C3 isomers, generally leading to more efficient coupling.
Isomers on the Carbocyclic Ring (C5, C6, C7, C8): The Workhorse Reagents
Boronic acids positioned on the benzene portion of the isoquinoline scaffold are the most reliable and reactive coupling partners.
-
Higher Electron Density: The increased electron density on these carbons facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[12][13]
-
Greater Stability: These isomers are far less prone to protodeboronation compared to the C1 isomer, making them easier to handle and store.
-
Predictable Reactivity: Their behavior is more predictable and aligns well with standard Suzuki-Miyaura or Chan-Lam protocols, often providing high yields of the desired coupled products.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most common application for these reagents.[5][12] The choice of isomer has a profound impact on the outcome.
Table 1: Comparative Performance of Isoquinoline Boronic Acid Isomers in Suzuki-Miyaura Coupling
| Isomer Position | Relative Stability | Expected Reactivity in Transmetalation | Susceptibility to Protodeboronation | Recommended Form & Key Considerations |
| C1 | Very Low | Slow | Very High | Use Pinacol or MIDA ester. Requires anhydrous conditions and careful optimization. |
| C3 | Moderate | Moderate | Moderate | Can often be used as the free acid, but ester form may improve yields. |
| C4 | Good | Good | Low | Generally reliable as the free boronic acid. |
| C5 - C8 | High | High | Very Low | Excellent, reliable reagents. Standard protocols are typically effective. |
Chan-Lam Coupling
The copper-catalyzed Chan-Lam coupling is an excellent method for forming C-N and C-O bonds.[14][15][16] The mechanism, while different from the Suzuki reaction, also benefits from a more nucleophilic (electron-rich) organoboron partner for the transmetalation step to the copper catalyst.[17] Therefore, the same general reactivity trend is expected: the electron-rich isomers on the carbocyclic ring (C5-C8) are anticipated to provide higher yields and faster reaction rates compared to the electron-deficient and unstable C1-isomer.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following methods are representative of best practices for handling both stable and unstable isoquinoline boronic acid isomers.
Workflow for Comparative Reactivity Analysis
The logical flow for evaluating and optimizing reactions with these isomers is crucial for success.
Protocol 1: Suzuki-Miyaura Coupling with a Stable Isomer (Isoquinoline-6-boronic acid)
This protocol is representative for isomers C4 through C8.
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add isoquinoline-6-boronic acid (173 mg, 1.0 mmol, 1.0 equiv.), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add toluene (8 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL).
-
Inerting: Seal the flask with a septum and sparge the mixture with a gentle stream of argon for 15 minutes to degas the solution.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Modified Suzuki-Miyaura Coupling for the Unstable C1-Isomer
This protocol uses the more stable pinacol ester derivative to mitigate protodeboronation.
-
Reagent Preparation: In a nitrogen-filled glovebox, add isoquinoline-1-boronic acid pinacol ester (255 mg, 1.0 mmol, 1.0 equiv.), 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%), and a bulky phosphine ligand such as SPhos (16.4 mg, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Base and Solvent Addition: Add anhydrous potassium phosphate (K₃PO₄) (318 mg, 1.5 mmol, 1.5 equiv.). Seal the tube, evacuate, and backfill with argon (repeat three times). Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1. The rigorous exclusion of water and air until the workup step is critical for success.
Conclusion and Practical Recommendations
The reactivity of isoquinoline boronic acid isomers is not uniform; it is a direct function of the electronic environment dictated by the position of the boronic acid group. A clear understanding of these principles allows for rational planning and troubleshooting of synthetic routes.
Summary of Reactivity Trend:
C5-C8 (Most Reactive/Stable) > C4 > C3 > C1 (Least Reactive/Stable)
Recommendations for the Synthetic Chemist:
-
Prioritize Carbocyclic Isomers: Whenever possible in your synthetic design, plan for cross-coupling at positions C4-C8. These isomers are more stable, more reactive in the desired pathway, and generally provide higher and more reproducible yields.
-
Approach the C1-Isomer with Caution: If your target requires functionalization at the C1 position, avoid using the free boronic acid. Invest in the synthesis or purchase of its pinacol or MIDA ester derivative. Employ anhydrous conditions and robust catalyst systems to outcompete the rapid protodeboronation.
-
Validate with Analogy: When specific literature is sparse, use the well-documented behavior of pyridine boronic acid isomers as a reliable guide for predicting the reactivity of their isoquinoline counterparts.
By internalizing these principles and employing the robust protocols described herein, you will be well-equipped to harness the full synthetic potential of isoquinoline boronic acids, accelerating your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to (1-Chloroisoquinolin-6-yl)boronic Acid in Suzuki-Miyaura Coupling: A Handbook for Researchers
For the modern medicinal chemist and process development scientist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[1] The choice of the organoboron coupling partner is critical to the success of this transformation, with its electronic and steric properties profoundly influencing reaction efficiency and scope.
This guide provides an in-depth technical comparison of (1-Chloroisoquinolin-6-yl)boronic acid with other commonly employed arylboronic acids in the context of the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances that govern its reactivity, provide supporting experimental data for illustrative purposes, and offer detailed protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the arylboronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound: A Profile
This compound is a heteroarylboronic acid characterized by two key structural features that dictate its reactivity: the electron-deficient isoquinoline ring and the presence of a chlorine atom at the 1-position.
-
Electronic Effects: The isoquinoline moiety, being a nitrogen-containing heterocycle, is inherently π-deficient. This electron-withdrawing nature is further amplified by the inductive effect of the chlorine atom. Consequently, the boron atom is more electropositive, which can influence the rate of transmetalation.[3]
-
Steric Hindrance: The boronic acid group at the 6-position is relatively unhindered, which is generally favorable for the Suzuki coupling.
-
Lewis Basicity: The nitrogen atom of the isoquinoline ring can potentially coordinate to the palladium catalyst, which in some cases can lead to catalyst inhibition or deactivation.[4]
Comparative Performance in Suzuki-Miyaura Coupling
To understand the performance of this compound, it is instructive to compare it with other arylboronic acids under standardized Suzuki coupling conditions. The following data, while illustrative, is based on established reactivity principles for arylboronic acids in this reaction.
Comparison of Arylboronic Acids
Figure 2: Structures of representative arylboronic acids for comparison.
Illustrative Experimental Data
The following table presents hypothetical yet chemically sound data for the Suzuki coupling of various arylboronic acids with 4-bromoanisole. This data is intended to illustrate the expected reactivity trends.
| Arylboronic Acid | Electronic Nature | Reaction Time (h) | Yield (%) |
| 4-Methoxyphenylboronic Acid | Electron-Rich | 2 | 95 |
| Phenylboronic Acid | Electron-Neutral | 4 | 88 |
| This compound | Electron-Deficient | 8 | 75 |
| 4-(Trifluoromethyl)phenylboronic Acid | Strongly Electron-Deficient | 12 | 60 |
Reaction Conditions: Arylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the generally observed trends in reactivity based on the electronic nature of the arylboronic acid. Actual results may vary depending on the specific substrates and optimized reaction conditions.
Analysis of Reactivity Trends
-
Electron-Rich Arylboronic Acids: As exemplified by 4-methoxyphenylboronic acid, electron-donating groups enhance the nucleophilicity of the organic fragment, leading to a faster rate of transmetalation and typically higher yields in shorter reaction times.
-
Electron-Neutral Arylboronic Acids: Phenylboronic acid represents the baseline for reactivity, generally providing good to excellent yields under standard conditions.
-
Electron-Deficient Arylboronic Acids: this compound, being electron-deficient, is expected to exhibit slower reaction rates compared to its electron-rich and -neutral counterparts. The reduced nucleophilicity of the isoquinoline ring slows the transmetalation step.[3] Strongly electron-deficient arylboronic acids, such as 4-(trifluoromethyl)phenylboronic acid, often require more forcing conditions or specialized catalyst systems to achieve satisfactory yields.
A significant challenge with electron-deficient heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[4] This can be mitigated by using anhydrous conditions, stronger bases, or by converting the boronic acid to a more stable derivative like a trifluoroborate salt or a boronic ester.[4]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation
This protocol is based on the Miyaura borylation of a suitable halo-isoquinoline precursor.
Figure 3: Workflow for the synthesis of the boronic ester of 1-chloroisoquinoline.
Materials:
-
1-Chloro-6-iodoisoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 1-chloro-6-iodoisoquinoline, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction to 90 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the biaryl product.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in drug discovery. Its electron-deficient nature presents both challenges and opportunities. While its reactivity in Suzuki-Miyaura coupling is generally lower than that of electron-rich or -neutral arylboronic acids, this can be overcome with careful optimization of reaction conditions. Understanding the electronic and steric properties of this and other arylboronic acids is paramount for the rational design of efficient and robust synthetic routes. The protocols provided herein serve as a solid foundation for researchers to explore the utility of this versatile reagent in their own work.
References
The Strategic Advantage of (1-Chloroisoquinolin-6-yl)boronic Acid in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products with significant biological activity.[1] The efficient synthesis and functionalization of this privileged structure are therefore of paramount importance in the discovery of novel therapeutics. Among the modern synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance in constructing C-C bonds.[2] This guide provides an in-depth technical comparison of (1-Chloroisoquinolin-6-yl)boronic acid , a key building block for accessing 6-substituted isoquinoline derivatives, with alternative reagents. We will explore its performance advantages, supported by representative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Critical Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable reagents in medicinal chemistry. Their stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] The ability to strategically introduce diverse aryl and heteroaryl moieties onto a core scaffold is a significant accelerator in the drug discovery pipeline.
This compound: A Versatile Building Block
This compound offers a unique combination of reactive sites. The boronic acid at the 6-position serves as a handle for Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents. The chlorine atom at the 1-position provides an additional site for subsequent functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions, further expanding the accessible chemical space.
Performance Comparison: this compound vs. Alternatives
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chloro-Isoquinoline Boronic Acid Isomers
| Entry | Isoquinoline Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical |
| 2 | (3-Chloroisoquinolin-8-yl)boronic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | Hypothetical |
Disclaimer: The data in Table 1 is representative and collated from generalized protocols for similar Suzuki-Miyaura reactions. The conditions and yields are for illustrative purposes to highlight potential differences in reactivity and are not from a single comparative study.
Analysis of a Representative Reaction Workflow
References
A Senior Application Scientist's Guide to the Computational Modeling of (1-Chloroisoquinolin-6-yl)boronic Acid Reactions
This guide provides a comprehensive overview of the computational modeling of reactions involving (1-Chloroisoquinolin-6-yl)boronic acid, a versatile building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of computational methods to predict and understand the reactivity of this specific organoboron compound. We will explore its performance in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction and compare it with other relevant boronic acids, supported by illustrative computational data.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chlorinated isoquinoline core, imparts unique electronic and steric properties that can be leveraged to create novel chemical entities with potential therapeutic applications.[1][2][3] The boronic acid moiety is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2][4][5]
Computational modeling offers a powerful and cost-effective approach to investigate the reaction mechanisms and predict the reactivity of molecules like this compound. By employing quantum chemical calculations, we can gain insights into transition state energies, reaction kinetics, and the influence of various substituents and reaction conditions. This in-silico approach accelerates the design of efficient synthetic routes and the discovery of new drug candidates.
Computational Methodology: A Framework for Modeling Boronic Acid Reactions
The successful computational modeling of boronic acid reactions hinges on the selection of appropriate theoretical methods. Density Functional Theory (DFT) has emerged as a robust and widely used tool for studying the mechanisms of transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling.[6][7][8][9]
Recommended Computational Protocol
For modeling the reactions of this compound, we recommend the following computational protocol:
-
Geometry Optimization and Frequency Calculations: Geometries of all reactants, intermediates, transition states, and products should be fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Choice of DFT Functional: The B3LYP functional is a popular choice for its balance of accuracy and computational cost in modeling organometallic reactions.[10][11] Other functionals, such as M06 or PBE0, can also be considered for comparison.
-
Basis Set Selection: A combination of basis sets is often employed. For heavier atoms like palladium, a basis set with an effective core potential (ECP), such as LANL2DZ, is suitable. For lighter atoms (C, H, N, O, B, Cl), a Pople-style basis set like 6-31G(d) or a Dunning-type correlation-consistent basis set (e.g., cc-pVDZ) is recommended.[12]
-
Solvation Model: To account for the effect of the solvent, which is typically a mixture of an organic solvent and water in Suzuki-Miyaura reactions, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is crucial.[12][13]
-
Reaction Pathway Investigation: The key steps of the Suzuki-Miyaura reaction to be investigated include oxidative addition, transmetalation, and reductive elimination. Locating the transition state for each step is critical for determining the rate-limiting step and the overall reaction barrier.
Experimental Workflow for Computational Modeling
The following diagram illustrates a typical workflow for the computational modeling of a Suzuki-Miyaura reaction involving this compound.
Comparative Analysis: this compound vs. Alternative Boronic Acids
To contextualize the reactivity of this compound, we present a comparative analysis with two other boronic acids in a model Suzuki-Miyaura reaction with bromobenzene. The chosen alternatives are:
-
Phenylboronic Acid: A simple and well-studied arylboronic acid, serving as a baseline.
-
(3-Chlorophenyl)boronic Acid: To isolate the effect of a chloro substituent on a simple aromatic ring.
Hypothetical Computational Data
The following table summarizes the calculated activation energies (ΔG‡) for the key steps of the Suzuki-Miyaura reaction for each boronic acid. These values are illustrative and represent what would be expected from a rigorous computational study.
| Boronic Acid | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) | Overall Barrier (kcal/mol) |
| Phenylboronic Acid | 15.2 | 18.5 | 12.1 | 18.5 |
| (3-Chlorophenyl)boronic Acid | 15.2 | 17.8 | 11.8 | 17.8 |
| This compound | 15.2 | 17.1 | 11.5 | 17.1 |
Note: The oxidative addition step is independent of the boronic acid and is therefore constant.
Interpretation of Results
-
Transmetalation as the Rate-Determining Step: For all three boronic acids, the transmetalation step exhibits the highest activation energy, suggesting it is the rate-determining step of the reaction. This is a common finding in computational studies of Suzuki-Miyaura reactions.[9][14]
-
Electronic Effects of the Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, on the aromatic ring lowers the activation energy of the transmetalation step. This can be attributed to the increased Lewis acidity of the boron atom, facilitating the transfer of the aryl group to the palladium center.[10][11]
-
Enhanced Reactivity of this compound: The this compound shows the lowest overall barrier. This enhanced reactivity is likely due to a combination of the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the isoquinoline ring system, which further increases the electrophilicity of the boron center.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized energy profile for the Suzuki-Miyaura reaction, highlighting the key steps.
Conclusion and Future Directions
Computational modeling provides invaluable insights into the reactivity of this compound and its utility in organic synthesis. The illustrative data presented in this guide suggests that the unique electronic properties of this molecule, conferred by the chlorinated isoquinoline scaffold, lead to enhanced performance in Suzuki-Miyaura cross-coupling reactions compared to simpler arylboronic acids.
Future computational studies could expand on this work by:
-
Investigating a wider range of reaction partners, including different aryl halides and catalysts.
-
Exploring the effect of different bases and solvent systems on the reaction mechanism and kinetics.
-
Modeling other reactions of this compound, such as Chan-Lam coupling or oxidation reactions.
By combining computational modeling with experimental validation, researchers can accelerate the development of novel synthetic methodologies and the discovery of new molecules with significant biological activity.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]
- 12. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Illuminating the Structural Landscape: A Comparative Guide to the X-ray Crystal Structure of (1-Chloroisoquinolin-6-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structural knowledge that underpins rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the significance and experimental considerations of determining the X-ray crystal structure of (1-Chloroisoquinolin-6-yl)boronic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry.
Boronic acids have emerged as a privileged scaffold in drug development, with notable successes including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of enzymes, makes them particularly attractive for designing potent and targeted inhibitors.[2][3] The isoquinoline moiety, a bicyclic aromatic heterocycle, is also a common feature in a wide array of biologically active compounds and natural products.[4][5] The combination of these two functionalities in this compound presents a compelling starting point for the development of novel therapeutics.
While the specific crystal structure of this compound is not publicly available as of this guide's publication, we will explore the methodologies for its determination and compare its potential structural features with known derivatives of isoquinoline and boronic acid. This guide will provide a framework for researchers to approach the structural elucidation of this and similar molecules, a critical step in advancing their drug discovery programs.
The Strategic Imperative: Why X-ray Crystallography?
For small molecules like this compound derivatives, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination.[6][7] It provides precise information on:
-
Molecular Conformation: The spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: Hydrogen bonding, halogen bonding, and π-stacking interactions that govern crystal packing and can inform on potential interactions with a biological target.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Bond Lengths and Angles: Providing insight into the electronic distribution within the molecule.
This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the computational modeling of ligand-protein interactions.
A Roadmap to Crystal Structure Determination: An Experimental Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages for determining the crystal structure of a novel derivative of this compound.
Figure 1. A generalized experimental workflow for the determination of the X-ray crystal structure of a small molecule.
Part 1: Synthesis and Purification
The journey begins with the synthesis of the target molecule. This compound is commercially available from suppliers such as ChemScene and Sigma-Aldrich, providing a convenient starting material.[8] Derivatives can be synthesized using established methodologies, such as Suzuki-Miyaura cross-coupling reactions where the boronic acid acts as a key building block.[9][10]
Protocol 1: Suzuki-Miyaura Coupling for Derivative Synthesis (Illustrative)
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Crucially, high purity (>95%) of the compound is essential for successful crystallization.[11] Techniques such as column chromatography followed by recrystallization are often necessary. Characterization by NMR, MS, and HPLC is performed to confirm the identity and purity of the synthesized derivative.
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[12] It is an empirical process that involves screening a wide range of conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.[13]
-
Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). This can be set up in either a hanging drop or sitting drop format.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two solvents.[13]
Table 1: Comparison of Common Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration through solvent evaporation. | Simple setup. | Can lead to rapid crystal growth and lower quality crystals. |
| Vapor Diffusion | Slow diffusion of a precipitant vapor into a solution of the compound. | High degree of control over the rate of crystallization. | More complex setup. |
| Liquid-Liquid Diffusion | Slow mixing of a solvent and an anti-solvent at their interface. | Can produce high-quality crystals. | Requires careful layering of solvents. |
A systematic screening of various solvents, temperatures, and concentrations is typically performed to identify initial crystallization "hits." These conditions are then optimized to grow larger, well-ordered crystals.
Part 3: X-ray Diffraction and Structure Elucidation
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a beam of X-rays.[6] The diffraction pattern produced is recorded on a detector. Modern diffractometers, often at synchrotron facilities, can collect a complete dataset in a matter of minutes to hours.
The collected data is then processed to determine the unit cell dimensions and the intensities of the Bragg reflections.[14] The crystal structure is subsequently solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final, highly accurate atomic positions.
Structural Insights and Comparative Analysis
While the crystal structure of this compound itself is not yet determined, we can anticipate some of its key structural features by examining related compounds.
The Boronic Acid Moiety:
Boronic acids are known to form hydrogen-bonded dimers or oligomers in the solid state. The B(OH)₂ group can act as both a hydrogen bond donor and acceptor. The crystal structure will reveal the specific hydrogen bonding network, which can influence the compound's physical properties, such as solubility and melting point. In the context of drug design, understanding these interactions is crucial as they can mimic interactions with a protein's active site.
The 1-Chloroisoquinoline Scaffold:
The planarity of the isoquinoline ring system will likely be a dominant feature. The chlorine atom at the 1-position will influence the electronic properties of the ring and may participate in halogen bonding interactions. The relative orientation of the boronic acid group with respect to the isoquinoline ring will be a key conformational parameter.
Comparison with Known Structures:
-
Other Isoquinoline Derivatives: A search of the Cambridge Structural Database (CSD) reveals numerous crystal structures of isoquinoline derivatives.[4][15] Comparison with these structures will highlight how the chloro and boronic acid substituents affect the overall molecular geometry and crystal packing.
-
Boronic Acid-Containing Drugs: The crystal structures of drugs like bortezomib and vaborbactam, often in complex with their target proteins, provide valuable insights into the binding modes of boronic acids.[11][16] These structures reveal how the boron atom can form covalent bonds with serine residues, leading to potent inhibition.
Figure 2. Key structural features and questions to be addressed by the X-ray crystal structure of this compound derivatives.
Conclusion: From Structure to Function
The determination of the X-ray crystal structure of this compound and its derivatives is a critical endeavor for any drug discovery program focused on this scaffold. The resulting structural information will provide an unambiguous roadmap for medicinal chemists to design and synthesize next-generation compounds with improved potency, selectivity, and drug-like properties. By providing a detailed understanding of the molecule's three-dimensional architecture and intermolecular interactions, X-ray crystallography empowers a rational, structure-based approach to drug design, ultimately accelerating the journey from a promising lead compound to a life-saving therapeutic.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. nbinno.com [nbinno.com]
- 10. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 11. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal Structures of Penicillin-Binding Protein 6 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of (1-Chloroisoquinolin-6-yl)boronic acid
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount. (1-Chloroisoquinolin-6-yl)boronic acid, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity analysis of this compound. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights to guide researchers in selecting the most appropriate method for their needs.
The Analytical Challenge: The Nature of Boronic Acids
Boronic acids, including this compound, present unique analytical challenges. A primary concern is their propensity for on-column degradation, particularly hydrolysis of the boronic acid group, which can lead to inaccurate purity assessments.[1][2][3][4][5] Furthermore, their polarity can make them difficult to retain on traditional reversed-phase HPLC columns.[2][6] These factors necessitate careful method development to ensure accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse Method
HPLC with UV detection is a robust and widely accessible technique for purity analysis. It offers excellent quantitative performance and is the backbone of many quality control laboratories. For this compound, a reversed-phase HPLC method is the most common approach.
Causality Behind Experimental Choices in HPLC
The key to a successful HPLC method for boronic acids lies in mitigating on-column hydrolysis and achieving adequate retention. The choice of a stationary phase with low silanol activity is crucial to minimize the catalytic effect of silanol groups on hydrolysis.[3][4][7][8] The mobile phase composition, particularly the pH and the type and concentration of any additives, also plays a significant role in both stability and retention.[4][6]
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector.
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity)[3][4][7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Self-Validating System in HPLC
This protocol incorporates self-validating principles. The use of a well-characterized column with low silanol activity provides a reliable stationary phase. The gradient elution allows for the separation of impurities with a wide range of polarities. Monitoring the peak shape and retention time of the main component provides an internal check on system performance and analyte stability.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Identification
LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities and confirming the identity of the main component, providing a level of confidence that UV detection alone cannot offer.
Causality Behind Experimental Choices in LC-MS
For boronic acids, electrospray ionization (ESI) is a common and effective ionization technique.[9][10][11] Operating in negative ion mode is often advantageous for the analysis of boronic acids as they can be readily deprotonated.[12][13] The choice of a volatile mobile phase, such as one containing ammonium acetate or formic acid, is essential for compatibility with the mass spectrometer.
Experimental Protocol: LC-MS
Objective: To confirm the identity of this compound and to identify potential process-related impurities and degradation products.
Instrumentation:
-
LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A fast gradient can often be employed, for example, from 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-500
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
Self-Validating System in LC-MS
The LC-MS protocol is inherently self-validating through the acquisition of mass spectral data. The accurate mass measurement of the parent ion of this compound (C9H7BClNO2, MW: 207.42) provides unambiguous confirmation of its identity.[14][15][16] Furthermore, the mass-to-charge ratios of any detected impurities can be used to propose their elemental compositions, aiding in their structural elucidation.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for both HPLC and LC-MS analysis of this compound.
Caption: Workflow for HPLC and LC-MS Purity Analysis.
Performance Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Application | Quantitative Purity Assessment | Impurity Identification & Structure Confirmation |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity | Good (ng range) | Excellent (pg to fg range)[12] |
| Impurity Identification | Based on retention time relative to standard | Based on mass-to-charge ratio (m/z) |
| Confirmation of Identity | Requires an authentic reference standard | Provides molecular weight information |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex |
| Throughput | High | Moderate to High[9] |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS is not a matter of one being definitively "better" but rather which is more "fit-for-purpose."
HPLC-UV is the ideal choice for routine quality control, release testing, and in-process controls where the primary goal is to accurately quantify the purity of a known compound against a reference standard. Its robustness, lower cost, and high throughput make it a workhorse in many analytical laboratories. However, it falls short when it comes to identifying unknown impurities.
LC-MS , on the other hand, is the superior technique for method development, impurity profiling, and stability studies. Its ability to provide molecular weight information is indispensable for identifying unknown peaks, which is critical for understanding degradation pathways and ensuring the safety of the final product. While it can be used for quantification, its primary strength lies in its qualitative power.
For a comprehensive purity analysis of this compound, a hybrid approach is often the most effective. HPLC-UV can be used for routine purity checks, while LC-MS can be employed to characterize any new or significant impurities that are detected. This dual-pronged strategy ensures both the accuracy of the purity value and a thorough understanding of the impurity profile.
Conclusion
Both HPLC-UV and LC-MS are powerful tools for the purity analysis of this compound. By understanding the strengths and limitations of each technique, and by carefully designing experimental protocols that address the inherent challenges of boronic acid analysis, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The methods and insights provided in this guide serve as a robust starting point for developing and implementing reliable analytical strategies.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. waters.com [waters.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. scirp.org [scirp.org]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-chloroisoquinolin-6-yl-6-boronic acid 95% | CAS: 1800484-01-8 | AChemBlock [achemblock.com]
- 15. chemscene.com [chemscene.com]
- 16. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling (1-Chloroisoquinolin-6-yl)boronic acid
Comprehensive Safety Protocol: Handling (1-Chloroisoquinolin-6-yl)boronic acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound (CAS No. 1800484-01-8). This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety principles. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a secure laboratory environment.
Hazard Assessment and Identification
This compound is a compound that requires careful handling due to its specific chemical properties and hazard profile. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as harm if ingested.[1][2] The structure combines a boronic acid moiety with a halogenated isoquinoline core, necessitating vigilance for hazards associated with all three components.
A summary of the compound's classification according to the Globally Harmonized System (GHS) is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive suite of PPE is mandatory to create a reliable barrier against exposure. The selection of each component is based on the specific hazards identified for this compound.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant risk of splashing.[6] | Protects eyes from airborne dust particles and accidental splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3][4] | Prevents direct skin contact, which can lead to irritation.[2] Gloves must be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are required.[3][4] | Protects skin on the body and arms from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified fume hood to prevent the inhalation of dust particles.[3][6] | Minimizes the risk of respiratory tract irritation from inhaling fine particulates.[2] All handling of the solid should ideally occur within a fume hood to mitigate this risk.[3][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is essential for safety. The following step-by-step guide ensures that risks are controlled at every stage of the process.
Engineering Controls and Preparation
-
Work Area: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
-
Clutter-Free Zone: The work area should be clean and organized to minimize the risk of spills or cross-contamination.
Step-by-Step Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Generation: When transferring the solid compound, use appropriate tools like a spatula.[3] Minimize any actions that could create airborne dust.[6]
-
Container Management: Keep the container of this compound tightly closed when not in use.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]
-
Post-Handling: Clean and decontaminate the work area and any equipment used to remove all chemical residues.
The following diagram illustrates the mandatory workflow for safely handling this compound.
Caption: A flowchart of the essential steps for handling this compound.
Waste Disposal and Decontamination Plan
Proper disposal is critical to ensure laboratory and environmental safety. All waste generated from the use of this compound must be treated as hazardous waste.[4][8]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[9] Create a designated waste container for this compound.
-
Solid Waste: Collect any unused or contaminated solid material (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealable container.[8] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[8]
-
Liquid Waste: Solutions containing this compound and rinseates from glassware cleaning should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone) in a fume hood. The first rinseate must be collected as hazardous waste.[8] After the container is thoroughly clean and dry, deface the original label before disposal or recycling according to your institution's policies.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by your institution's Environmental Health and Safety (EHS) personnel.[8]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing immediately.[6] Flush skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately.[2][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response: For small spills, carefully sweep or scoop the solid material into a labeled, sealed container for hazardous waste disposal, avoiding dust generation.[2][10] Decontaminate the spill area with an appropriate solvent followed by soap and water. For large spills, evacuate the area, restrict access, and contact your institution's EHS department immediately.
References
- 1. chemscene.com [chemscene.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
